Alisol F 24-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23?,26?,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYQAKZMXFEFB-BTEWYCRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H](C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alisol F 24-Acetate: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a protostane-type triterpenoid found in the rhizomes of plants belonging to the Alisma genus, most notably Alisma orientale (also known as Alisma plantago-aquatica). This compound, along with other related alisols, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Additionally, it elucidates the key signaling pathways modulated by this bioactive compound.
Natural Source
The primary and commercially utilized natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juzep.[1][2] In Traditional Chinese Medicine, this is known as "Ze Xie". The rhizomes of this aquatic plant are rich in a variety of triterpenoids, with this compound being a significant constituent. The concentration and composition of these triterpenoids can vary based on factors such as the plant's geographic origin and the time of harvest.
Isolation and Purification of this compound
While a specific detailed protocol for the isolation of this compound is not extensively documented, a general and adaptable methodology can be derived from established procedures for isolating similar triterpenoids, such as Alisol B 23-acetate, from Alisma orientale. The following protocol is a composite methodology based on available literature.
Experimental Protocols
1. Extraction of Total Triterpenoids:
-
Objective: To extract a crude mixture of triterpenoids, including this compound, from the dried rhizomes of Alisma orientale.
-
Materials:
-
Dried and powdered rhizomes of Alisma orientale.
-
95% Ethanol.
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Procedure:
-
The dried rhizomes of Alisma orientale (5.0 kg) are powdered.
-
The powdered material is extracted three times with 95% ethanol at room temperature.[3]
-
The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation of the Crude Extract:
-
Objective: To enrich the triterpenoid fraction from the crude extract.
-
Materials:
-
Crude ethanol extract.
-
Chloroform.
-
Separatory funnel.
-
-
Procedure:
-
The crude ethanol extract is suspended in water and partitioned with chloroform.
-
The chloroform fraction, containing the less polar triterpenoids, is collected.[3]
-
The chloroform is evaporated to yield a triterpenoid-enriched residue.
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from the enriched triterpenoid fraction using column chromatography.
-
Materials:
-
Silica gel (100-200 mesh).
-
Chromatography column.
-
Solvent system: Petroleum ether-Ethyl acetate gradient.
-
Thin Layer Chromatography (TLC) plates.
-
Fraction collector.
-
-
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in petroleum ether.
-
The triterpenoid-enriched residue is dissolved in a minimal amount of chloroform and loaded onto the column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated.
-
4. Recrystallization:
-
Objective: To obtain high-purity this compound.
-
Materials:
-
Isolated this compound.
-
Petroleum ether-acetone mixture.
-
-
Procedure:
-
The isolated this compound is dissolved in a minimal amount of a hot petroleum ether-acetone (2:1) mixture.[3]
-
The solution is allowed to cool slowly to induce crystallization.
-
The resulting crystals are collected by filtration and dried to yield pure this compound.
-
Data Presentation
| Compound | Starting Material | Extraction Method | Purification Method | Purity | Reference |
| Alisol B 23-acetate | Alisma orientale rhizomes | Alcohol Extraction, Ethyl Acetate Extraction | Silica Gel Column Chromatography, Crystallization | >98% | CN102432659B |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, survival, and metabolism. Studies have shown that this compound can inhibit this pathway.[4][5] This inhibition is characterized by a decrease in the phosphorylation of key proteins in the pathway.
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound has been reported to activate AMPK, which in turn inhibits the mTOR pathway.[6] This action contributes to the regulation of cellular metabolism and can induce autophagy.
Experimental Workflow for Isolation
The overall workflow for the isolation of this compound from its natural source involves a series of sequential steps from raw material processing to the final pure compound.
Conclusion
This compound is a promising bioactive triterpenoid readily available from the rhizomes of Alisma orientale. The isolation and purification of this compound can be achieved through a series of standard phytochemical techniques. Its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways, underscores its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the therapeutic potential of this compound.
References
- 1. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Alisol F 24-acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol F 24-acetate, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its anti-hepatitis B virus (HBV) activity, pro-apoptotic effects, and its role as a P-glycoprotein (P-gp) inhibitor are provided. Furthermore, this guide summarizes key quantitative data and visualizes putative signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex natural product with a pentacyclic triterpenoid core. Its chemical identity and key properties are summarized below.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 443683-76-9 | [1][2] |
| Molecular Formula | C₃₂H₅₀O₆ | [2][3] |
| Molecular Weight | 530.75 g/mol | [2] |
| IUPAC Name | [(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]henicos-9-en-6-yl]-2-methylpropyl] acetate | [3] |
| Canonical SMILES | C[C@@H]1C--INVALID-LINK--C(C5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O">C@H--INVALID-LINK--OC(=O)C | [3] |
| Appearance | Powder |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable effects in antiviral, anticancer, and chemosensitization studies.
Anti-Hepatitis B Virus (HBV) Activity
This compound has been shown to inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in vitro.[1]
| Activity | Cell Line | IC₅₀ (µM) | Reference |
| HBsAg Secretion Inhibition | HepG2.2.15 | 7.7 | [1] |
| HBeAg Secretion Inhibition | HepG2.2.15 | 5.1 | [1] |
Pro-apoptotic and Chemosensitizing Effects
This compound demonstrates pro-apoptotic activity and can enhance the efficacy of conventional chemotherapeutic agents by overcoming multidrug resistance (MDR).[1] Specifically, it has been shown to be a potent P-glycoprotein (P-gp) inhibitor, a key protein involved in drug efflux and MDR.
| Activity | Cell Line | Concentration (µM) | Effect | Reference |
| Chemosensitization to Doxorubicin | MCF-7/DOX | 5, 10, 20 | Dose-dependent increase in doxorubicin chemosensitivity | [1] |
| Doxorubicin Accumulation | MCF-7/DOX | 5, 10, 20 | Dose-dependent increase in intracellular doxorubicin accumulation | [1] |
| Promotion of Doxorubicin-induced Apoptosis | MCF-7/DOX | 5, 10, 20 | Time and dose-dependent promotion of apoptosis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol outlines the in vitro assessment of this compound's inhibitory effect on HBV antigen secretion.
Objective: To determine the IC₅₀ values for the inhibition of HBsAg and HBeAg secretion from HBV-producing cells.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HBsAg and HBeAg ELISA kits
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the treated cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA for HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software.
Chemosensitization and Apoptosis Assay
This protocol details the evaluation of this compound's ability to enhance doxorubicin-induced apoptosis in multidrug-resistant cancer cells.
Objective: To assess the synergistic effect of this compound and doxorubicin on apoptosis in MCF-7/DOX cells.
Materials:
-
MCF-7/DOX cell line (doxorubicin-resistant human breast cancer cells)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain MCF-7/DOX cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a maintenance concentration of doxorubicin to retain resistance.
-
Cell Seeding: Seed MCF-7/DOX cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 5, 10, 20 µM), doxorubicin alone, or a combination of both for specified time points (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Apoptosis Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the apoptosis rates in the combination treatment group to the single-agent treatment groups to determine the chemosensitizing effect.
P-glycoprotein (P-gp) Inhibition Assay
This protocol describes the use of a Caco-2 cell monolayer to assess the P-gp inhibitory activity of this compound.
Objective: To determine if this compound can inhibit the efflux of a known P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cell line
-
DMEM
-
FBS
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
This compound
-
A known P-gp substrate (e.g., Rhodamine 123 or Digoxin)
-
Hank's Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
Liquid scintillation counter or fluorescence plate reader
Procedure:
-
Caco-2 Cell Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. Monitor monolayer integrity by measuring TEER values.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate with or without this compound to the apical (upper) chamber. At specified time intervals, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with or without this compound to the basolateral chamber. At specified time intervals, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence measurement for fluorescent substrates).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Inducing Apoptosis
Based on the pro-apoptotic effects of this compound and the known mechanisms of structurally similar triterpenoids, a putative signaling pathway involving the PI3K/Akt/mTOR axis is proposed. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Assessing Chemosensitizing Effects
The following diagram illustrates a typical workflow for investigating the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a multidrug-resistant cancer cell line.
Caption: Experimental workflow for chemosensitization studies.
Logical Relationship of P-gp Inhibition and Enhanced Chemosensitivity
This diagram illustrates the logical connection between the inhibition of P-glycoprotein by this compound and the resulting enhancement of doxorubicin's cytotoxic effect in resistant cancer cells.
Caption: Mechanism of chemosensitization by P-gp inhibition.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit HBV replication, induce apoptosis in cancer cells, and reverse multidrug resistance highlights its potential for further investigation in drug discovery and development. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Alisol F 24-acetate in Alisma orientale
For Researchers, Scientists, and Drug Development Professionals
The rhizome of Alisma orientale, a staple in traditional medicine, is a rich source of protostane-type triterpenoids, with Alisol F 24-acetate being a compound of significant interest due to its diverse pharmacological activities. Despite its therapeutic potential, the precise biosynthetic pathway leading to this compound has remained largely unelucidated. This technical guide synthesizes the current understanding of this intricate pathway, presenting a putative sequence of enzymatic reactions, quantitative data on related compounds, and detailed experimental protocols to empower further research and development in this field.
The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton
The journey to this compound begins with the universal precursor of all terpenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, IPP and DMAPP are synthesized through the mevalonate (MVA) pathway in the cytosol. A series of enzymatic reactions, starting with the condensation of three acetyl-CoA molecules, leads to the formation of these five-carbon building blocks.
The initial committed step in triterpenoid biosynthesis is the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, itself a product of IPP and DMAPP condensations, to form squalene. This reaction is catalyzed by squalene synthase (SS) . Subsequently, squalene epoxidase (SE) catalyzes the epoxidation of squalene to 2,3-oxidosqualene.
The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In Alisma orientale, an oxidosqualene cyclase (OSC) , likely a protostane-type triterpene synthase, catalyzes the formation of the characteristic tetracyclic protostane skeleton. Transcriptome analysis of A. orientale has identified several candidate OSC genes that are highly expressed in the tubers, the primary site of alisol accumulation.
The Enigmatic Finishing Touches: Hydroxylation and Acetylation
Following the formation of the basic protostane skeleton, a series of oxidative modifications, primarily hydroxylations, are catalyzed by cytochrome P450 monooxygenases (CYP450s) . These modifications are crucial for the structural diversity of alisols. While transcriptome studies in A. orientale have revealed numerous candidate CYP450 genes, the specific enzymes responsible for the hydroxylation patterns observed in Alisol F have yet to be functionally characterized. It is hypothesized that a sequence of CYP450-mediated reactions hydroxylates the protostane backbone at specific positions to yield the Alisol F precursor.
The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-24 position of Alisol F. This reaction is catalyzed by an acetyltransferase . Similar to the CYP450s, the specific acetyltransferase responsible for this transformation in A. orientale has not been definitively identified. The identification and characterization of these tailoring enzymes are critical missing pieces in understanding the complete biosynthetic pathway.
Quantitative Landscape of Alisols in Alisma orientale
While specific quantitative data for this compound is limited in the current literature, studies on the major triterpenoids in Alisma orientale provide a valuable context. The content of these compounds can vary depending on the plant's origin, developmental stage, and processing methods.
| Compound | Concentration Range (mg/g dry weight) | Tissue | Reference |
| Alisol B 23-acetate | 0.8 - 5.4 | Rhizome | [Various sources] |
| Alisol A 24-acetate | 0.5 - 3.2 | Rhizome | [Various sources] |
| Alisol A | 0.2 - 1.5 | Rhizome | [Various sources] |
| Alisol B | 0.1 - 0.9 | Rhizome | [Various sources] |
Note: This table represents a compilation of data from multiple studies and the concentration ranges can be influenced by analytical methods and sample preparation.
Experimental Protocols for Advancing Research
To further elucidate the this compound biosynthesis pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of Candidate Biosynthesis Genes
a) Transcriptome Analysis:
-
Objective: To identify candidate genes encoding OSCs, CYP450s, and acetyltransferases involved in alisol biosynthesis.
-
Protocol:
-
Extract total RNA from different tissues of Alisma orientale (e.g., rhizomes, leaves, roots) at various developmental stages.
-
Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).
-
Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify unigenes homologous to known triterpenoid biosynthesis genes.
-
Analyze the expression profiles of candidate genes across different tissues and developmental stages to correlate with alisol accumulation.
-
b) Heterologous Expression and Enzyme Assays:
-
Objective: To functionally characterize candidate OSC, CYP450, and acetyltransferase genes.
-
Protocol:
-
Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).
-
Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, Escherichia coli).
-
Induce protein expression and prepare crude enzyme extracts or purified proteins.
-
For OSC assays, provide 2,3-oxidosqualene as a substrate and analyze the products by GC-MS or LC-MS.
-
For CYP450 assays, provide a putative protostane precursor (if available) or co-express with an upstream OSC in a heterologous system. Analyze the hydroxylated products by LC-MS.
-
For acetyltransferase assays, provide Alisol F and acetyl-CoA as substrates and analyze the formation of this compound by LC-MS.
-
Quantification of this compound
-
Objective: To accurately quantify the content of this compound in plant material.
-
Protocol:
-
Sample Preparation:
-
Dry and powder the rhizomes of Alisma orientale.
-
Extract the powder with a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) using ultrasonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of a suitable solvent for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Determine the precursor ion ([M+H]+ or [M-H]-) and a specific product ion for this compound using a pure standard.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
-
Future Outlook
The complete elucidation of the this compound biosynthesis pathway holds immense potential for the sustainable production of this valuable pharmaceutical compound. By identifying and characterizing all the enzymes involved, metabolic engineering strategies in microbial or plant-based systems can be devised to enhance yields and create novel alisol derivatives with improved therapeutic properties. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the remaining mysteries of this intricate biosynthetic pathway, paving the way for future innovations in drug development.
Alisol F 24-acetate: A Technical Guide to its Discovery, Historical Context, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisol F 24-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (also known as Ze Xie in Traditional Chinese Medicine), has emerged as a molecule of significant interest in pharmacological research. First reported in the scientific literature in 2006, this natural product has demonstrated a range of biological activities, most notably as an anti-hepatitis B virus (HBV) agent and a chemosensitizer in multidrug-resistant cancer cells. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and key bioassays, and a summary of its known biological functions, supported by quantitative data and pathway visualizations.
Discovery and Historical Context
The discovery of this compound is rooted in the long history of Alisma orientale in Traditional Chinese Medicine. The rhizome of this plant, known as "Ze Xie," has been used for centuries to treat various ailments, including oliguria (decreased urine production), edema, and diarrhea. This traditional use prompted scientific investigation into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects.
In 2006, a significant publication by Jiang Z.Y. and colleagues in Planta Medica detailed the isolation and characterization of several compounds from Alisma orientalis, including this compound.[1][2] This study was pivotal as it not only identified the compound but also reported its potent inhibitory activity against the secretion of hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg).[1][2] This discovery opened a new avenue for research into this compound as a potential antiviral agent.
Subsequent research further elucidated its pharmacological profile, with a notable 2016 study by Pan G. and colleagues in Molecules highlighting its ability to reverse multidrug resistance (MDR) in cancer cells. This research demonstrated that this compound could enhance the efficacy of chemotherapeutic drugs by inhibiting the P-glycoprotein (P-gp) efflux pump.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₆ | PubChem |
| Molecular Weight | 530.7 g/mol | PubChem |
| CAS Number | 443683-76-9 | PubChem |
| Appearance | White powder | N/A |
| Class | Triterpenoid | N/A |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on methodologies reported in the literature for the isolation of this compound from the rhizomes of Alisma orientale.
3.1.1. Extraction:
-
Air-dry the rhizomes of Alisma orientale and grind them into a coarse powder.
-
Extract the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Fractionation:
-
Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.
3.1.3. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
3.1.4. Structural Elucidation:
-
The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Anti-Hepatitis B Virus (HBV) Activity Assay
3.2.1. Cell Culture:
-
Culture the human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome, in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
3.2.2. Treatment:
-
Seed the HepG2.2.15 cells in 96-well plates.
-
After cell attachment, treat the cells with various concentrations of this compound for a specified period (e.g., 6 days).
3.2.3. Quantification of HBsAg and HBeAg:
-
Collect the cell culture supernatants.
-
Quantify the levels of HBsAg and HBeAg in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC₅₀) values.
Chemosensitization and P-glycoprotein Inhibition Assay
3.3.1. Cell Culture:
-
Culture a multidrug-resistant cancer cell line, such as doxorubicin-resistant human breast cancer cells (MCF-7/DOX), and its parental sensitive cell line (MCF-7).
3.3.2. Cytotoxicity Assay:
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of this compound.
-
After a set incubation period (e.g., 48 hours), assess cell viability using an MTT assay.
-
Calculate the IC₅₀ values for the chemotherapeutic agent in each condition to determine the reversal fold.
3.3.3. Intracellular Drug Accumulation Assay:
-
Incubate the MCF-7/DOX cells with a fluorescent P-gp substrate (e.g., rhodamine 123 or doxorubicin) with or without this compound.
-
After incubation, wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope to determine the effect of this compound on drug accumulation.
Biological Activities and Quantitative Data
Anti-Hepatitis B Virus (HBV) Activity
This compound has been shown to inhibit the secretion of HBV antigens from infected cells.
| Activity | Cell Line | IC₅₀ (µM) | Reference |
| Inhibition of HBsAg secretion | HepG2.2.15 | 7.7 | [1][2] |
| Inhibition of HBeAg secretion | HepG2.2.15 | 5.1 | [1][2] |
Chemosensitization and P-glycoprotein Inhibition
This compound enhances the cytotoxicity of chemotherapeutic drugs in multidrug-resistant cancer cells by inhibiting the P-glycoprotein efflux pump.
| Cell Line | Chemotherapeutic Agent | Effect of this compound | Reference |
| MCF-7/DOX | Doxorubicin | Increased intracellular accumulation of doxorubicin | |
| MCF-7/DOX | Doxorubicin | Enhanced doxorubicin-induced apoptosis |
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates the general workflow from the plant source to the identification of the biological activity of this compound.
Figure 1. A generalized experimental workflow for the isolation and bioactivity screening of this compound.
Inhibition of P-glycoprotein (P-gp) Mediated Multidrug Resistance
This compound reverses multidrug resistance by directly inhibiting the function of the P-glycoprotein (P-gp) efflux pump. This leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.
Figure 2. Mechanism of this compound in overcoming P-glycoprotein-mediated multidrug resistance.
Conclusion and Future Directions
This compound stands out as a promising natural product with well-defined biological activities against HBV and multidrug-resistant cancer. Its discovery, guided by traditional medicinal knowledge, underscores the importance of ethnopharmacology in modern drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential.
Future research should focus on several key areas:
-
Mechanism of Action: A deeper understanding of the specific molecular interactions between this compound and its targets, such as P-glycoprotein and viral proteins, is needed. Elucidating the precise signaling pathways involved in its anti-HBV activity is a priority.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of HBV infection and cancer.
-
Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.
References
Alisol F 24-Acetate: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientalis, has emerged as a molecule of interest in oncology research.[1] Primarily, its mechanism of action in cancer cells revolves around its ability to counteract multidrug resistance (MDR), a significant obstacle in the success of chemotherapy. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its role in sensitizing cancer cells to conventional chemotherapeutic agents. The information is presented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Reversal of Multidrug Resistance
The principal and most well-documented mechanism of action of this compound in cancer cells is the inhibition of P-glycoprotein (P-gp) mediated drug efflux.[2][3][4][5] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound acts as a P-gp inhibitor, effectively reversing this resistance.[2][3][4][5] By blocking the function of P-gp, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, such as doxorubicin, leading to enhanced cytotoxicity and apoptosis in otherwise resistant cancer cells.[1][2][3]
Signaling Pathway for P-gp Inhibition and Enhanced Chemosensitivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016) | Guixiang Pan | 18 Citations [scispace.com]
Biological Activity Screening of Alisol F 24-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientale (oriental water plantain), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer, anti-hepatitis B virus (HBV), and multidrug resistance (MDR) reversal properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.
Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound [1]
| Target | Cell Line | Parameter | Value |
| HBsAg Secretion | HepG2.2.15 | IC₅₀ | 7.7 µM |
| HBeAg Secretion | HepG2.2.15 | IC₅₀ | 5.1 µM |
Table 2: Cytotoxicity and Chemosensitization Effects of this compound in MCF-7/DOX Cells
| Treatment | Cell Line | Parameter | Concentration | Effect |
| This compound | MCF-7/DOX | IC₅₀ | > 100 µM | Low cytotoxicity |
| Doxorubicin | MCF-7 | IC₅₀ | 0.98 µM | --- |
| Doxorubicin | MCF-7/DOX | IC₅₀ | 50.18 µM | High resistance |
| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 20 µM | 17.86 µM |
| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 10 µM | 26.43 µM |
| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 5 µM | 35.12 µM |
Experimental Protocols
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol describes a representative method for evaluating the in vitro anti-HBV activity of a compound, based on common laboratory practices.
a. Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV proteins, are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
b. Cytotoxicity Assay: To determine the non-toxic concentration of this compound, a preliminary cytotoxicity assay (e.g., MTT assay) is performed on HepG2.2.15 cells.
c. Anti-HBV Assay:
-
Seed HepG2.2.15 cells in 96-well plates.
-
After 24 hours, treat the cells with various non-toxic concentrations of this compound.
-
Culture the cells for a specified period (e.g., 3-6 days), with medium changes as required.
-
Collect the cell culture supernatants.
-
Quantify the levels of HBsAg and HBeAg in the supernatants using commercially available ELISA kits.
-
Calculate the 50% inhibitory concentration (IC₅₀) for both HBsAg and HBeAg secretion.
Reversal of Multidrug Resistance in MCF-7/DOX Cells
The following protocols are adapted from Pan et al. (2016) to assess the ability of this compound to reverse doxorubicin resistance in the MCF-7/DOX human breast cancer cell line.
a. Cell Culture: MCF-7 (doxorubicin-sensitive) and MCF-7/DOX (doxorubicin-resistant) cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7/DOX cells, 1 µg/mL doxorubicin is added to the medium to maintain the resistant phenotype.
b. Cytotoxicity and Chemosensitization Assay:
-
Seed MCF-7 and MCF-7/DOX cells in 96-well plates.
-
Treat the cells with a range of concentrations of doxorubicin, either alone or in combination with non-toxic concentrations of this compound.
-
After 48 hours of incubation, assess cell viability using the MTT assay.
-
Calculate the IC₅₀ values for doxorubicin in the presence and absence of this compound. The reversal fold is calculated by dividing the IC₅₀ of doxorubicin alone by the IC₅₀ of doxorubicin in combination with this compound.
c. Doxorubicin Accumulation Assay:
-
Seed MCF-7/DOX cells in 6-well plates.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Add doxorubicin to a final concentration of 10 µM and incubate for another 2 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Measure the intracellular doxorubicin concentration using a fluorescence spectrophotometer.
d. Apoptosis Assay:
-
Seed MCF-7/DOX cells in 6-well plates.
-
Treat the cells with doxorubicin in the presence or absence of this compound for 48 hours.
-
Harvest the cells and stain them with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, Alisol A 24-acetate, provide strong indications of the likely mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR.
The reversal of multidrug resistance by this compound is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of cancer cells. By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents like doxorubicin, thereby enhancing their cytotoxic effects.
The pro-apoptotic effects of this compound, particularly in combination with chemotherapeutics, are likely mediated by the downstream consequences of increased intracellular drug accumulation, leading to enhanced DNA damage and activation of apoptotic cascades within the cancer cell nucleus.
Regarding its anti-HBV activity, the mechanism is likely the inhibition of viral protein secretion, as evidenced by the reduction in HBsAg and HBeAg levels. The precise molecular targets within the HBV life cycle remain to be fully elucidated.
Conclusion
This compound demonstrates a promising profile of biological activities, including potent anti-HBV effects and the ability to reverse multidrug resistance in cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and evaluating its efficacy and safety in preclinical in vivo models.
References
Alisol F 24-acetate: A Technical Overview of its Potential as an Anti-Hepatitis B Virus Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global burden of chronic Hepatitis B virus (HBV) infection necessitates the development of novel antiviral therapies. Alisol F 24-acetate, a natural triterpenoid compound isolated from the rhizomes of Alisma orientalis, has emerged as a promising candidate. This document provides a comprehensive technical overview of the current research on this compound, focusing on its anti-HBV activity, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data are presented in a structured format, and key processes are visualized through signaling and workflow diagrams to support further research and development efforts.
Introduction
Chronic Hepatitis B (CHB) affects millions worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon-alpha (PEG-IFN-α), can suppress HBV replication but rarely lead to a functional cure, which is defined by sustained loss of the Hepatitis B surface antigen (HBsAg).[1][3] This highlights the urgent need for new therapeutic agents with different mechanisms of action.
This compound is a protostane-type triterpenoid derived from Alisma orientalis (oriental water plantain), a plant used in traditional medicine.[4][5] Initial in vitro studies have demonstrated its potential to inhibit key markers of HBV infection, suggesting it could be a valuable lead compound for a new class of anti-HBV drugs.[4][5]
Quantitative Anti-HBV Activity
In vitro studies have quantified the inhibitory effect of this compound on the secretion of HBV antigens from infected hepatoma cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity against both HBsAg and the Hepatitis B e-antigen (HBeAg).
| Compound | Target Antigen | Cell Line | IC50 Value (µM) | Reference |
| This compound | HBsAg Secretion | HepG2.2.15 | 7.7 | [4][5] |
| This compound | HBeAg Secretion | HepG2.2.15 | 5.1 | [4][5] |
Table 1: Summary of In Vitro Anti-HBV Activity of this compound
Mechanism of Action
The primary reported anti-HBV mechanism for this compound is the inhibition of HBsAg and HBeAg secretion from infected cells.[4][5] The precise molecular target within this pathway is not yet fully elucidated.
While the direct anti-HBV signaling pathway is under investigation, research on related alisol compounds provides insights into potential secondary mechanisms. Alisol A 24-acetate, a closely related molecule, has been shown to modulate the AMPK/mTOR signaling pathway to induce autophagy and inhibit oxidative stress in liver cells.[6] Autophagy is a cellular process that can play a role in controlling viral infections. Furthermore, other alisol derivatives have been linked to the regulation of the PI3K/Akt/mTOR pathway and activation of the Farnesoid X receptor (FXR), which are involved in cellular metabolism and inflammation.[7][8][9]
Experimental Protocols
The evaluation of this compound's anti-HBV activity was primarily conducted using an in vitro cell-based assay.
Protocol: In Vitro Anti-HBV Antigen Secretion Assay
-
Cell Line: The HepG2.2.15 cell line is utilized. This is a human hepatoma cell line stably transfected with a full-length HBV genome (genotype D), which constitutively produces and secretes infectious HBV virions, HBsAg, and HBeAg.
-
Cell Culture and Plating:
-
HepG2.2.15 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selective agent like G418 to maintain the HBV plasmid.
-
Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
This compound is dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.
-
The existing medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (DMSO only) and a positive control (e.g., an approved NA) are included.
-
-
Incubation:
-
The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HBV replication and antigen secretion.
-
-
Supernatant Collection and Analysis:
-
After incubation, the cell culture supernatant is carefully collected.
-
The levels of secreted HBsAg and HBeAg in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The absorbance values from the ELISA are used to calculate the concentration of each antigen.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
A parallel assay (e.g., MTT or CellTiter-Glo) is performed on HepG2.2.15 cells treated with the same concentrations of this compound to assess its cytotoxicity. This is crucial to ensure that the observed reduction in viral antigens is due to specific antiviral activity and not cell death.
-
Discussion and Future Directions
The existing data strongly support this compound as a hit compound for anti-HBV drug discovery. Its potency in the low micromolar range for inhibiting HBsAg and HBeAg secretion is promising.[4][5] The inhibition of viral antigen secretion is a clinically relevant mechanism, as high levels of HBsAg are associated with immune exhaustion and poor prognosis.
However, significant research is still required:
-
Target Deconvolution: The precise molecular target and the mechanism by which this compound inhibits antigen secretion need to be identified.
-
In Vivo Efficacy: The anti-HBV activity must be validated in animal models of HBV infection (e.g., HBV transgenic mice or humanized liver mouse models).
-
Mechanism of Action Studies: Further investigation is needed to determine if the compound affects other steps of the HBV life cycle, such as viral entry, cccDNA transcription, or viral particle assembly.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of derivatives of this compound could lead to the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties.[10]
-
Safety and Toxicology: A thorough evaluation of the compound's safety profile, including potential nephrotoxicity reported for some related alisol compounds, is essential.[7]
Conclusion
This compound is a compelling natural product with demonstrated in vitro activity against the Hepatitis B virus. Its ability to inhibit the secretion of HBsAg and HBeAg at low micromolar concentrations positions it as a valuable lead for the development of a novel class of anti-HBV therapeutics. Further preclinical development, including in vivo efficacy studies and detailed mechanistic elucidation, is warranted to fully assess its potential as a clinical candidate for the functional cure of chronic Hepatitis B.
References
- 1. Mechanism of interferon alpha therapy for chronic hepatitis B and potential approaches to improve its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepb.org [hepb.org]
- 3. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HBV抑制剂 | MCE [medchemexpress.cn]
- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-HBV agents. Part 2: synthesis and in vitro anti-hepatitis B virus activities of alisol A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-apoptotic Effects of Alisol F 24-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. Emerging research has highlighted its potential as a pro-apoptotic agent, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. The information is intended to support further research and drug development efforts in oncology.
Core Mechanism of Action: Overcoming Multidrug Resistance
The primary and most well-documented pro-apoptotic effect of this compound is its ability to enhance the efficacy of chemotherapeutic drugs in resistant cancer cells.[1][2] This is achieved through the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is frequently overexpressed in cancer cells and is a key contributor to MDR.[3] By blocking P-gp, this compound increases the intracellular concentration of chemotherapeutic agents like doxorubicin, thereby restoring their cytotoxic and pro-apoptotic activities.[1][3]
While much of the research has focused on its synergistic effects, this compound has also demonstrated standalone cytotoxic effects at higher concentrations.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from studies investigating the effects of this compound on cell viability and apoptosis.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability | Citation |
| Caco-2 | Not specified | 5 | 24 | ~80% | [3] |
| Caco-2 | Not specified | 10 | 24 | ~80% | [3] |
| Caco-2 | Not specified | 20 | 24 | ~80% | [3] |
| Caco-2 | Not specified | 100 | 24 | Significantly inhibited | |
| MCF-7/DOX | CCK-8 | 5 | 24 | ~80% | [3] |
| MCF-7/DOX | CCK-8 | 10 | 24 | ~80% | [3] |
| MCF-7/DOX | CCK-8 | 20 | 24 | ~80% | [3] |
Table 2: Enhancement of Doxorubicin-Induced Apoptosis by this compound in MCF-7/DOX Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (% of Control) | Citation |
| Doxorubicin + this compound | 1 (Doxo) + 5 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |
| Doxorubicin + this compound | 1 (Doxo) + 10 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |
| Doxorubicin + this compound | 1 (Doxo) + 20 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |
Signaling Pathways Implicated in Alisol-Induced Apoptosis
While the direct downstream signaling of this compound is still under investigation, studies on structurally similar compounds like Alisol A 24-acetate and Alisol B 23-acetate suggest the involvement of the PI3K/Akt/mTOR pathway in mediating apoptosis.[4][5] It is plausible that this compound may share similar mechanisms.
The primary established mechanism for this compound is the inhibition of P-glycoprotein, leading to an accumulation of cytotoxic agents that can then trigger apoptosis through intrinsic and extrinsic pathways.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alisol F 24-Acetate: A Potent Reversal Agent for Multidrug Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide delves into the molecular mechanisms and experimental validation of Alisol F 24-acetate, a natural triterpenoid compound, as a promising agent for reversing P-gp-mediated multidrug resistance.
Core Mechanism of Action: Inhibition of P-glycoprotein
This compound has been identified as a potent inhibitor of P-glycoprotein.[1] Its primary role in reversing multidrug resistance stems from its ability to directly interfere with the efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.[1] This sensitizes the resistant cells to the cytotoxic effects of anticancer drugs.
The proposed mechanism involves this compound binding to P-gp, which competitively or allosterically inhibits the transporter's ability to bind and extrude its substrates.[2][3] This leads to a significant increase in the intracellular and, importantly, the nuclear concentration of co-administered chemotherapeutic drugs like doxorubicin, enhancing their ability to reach their therapeutic targets.[1]
Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.
Modulation of Apoptotic Pathways
Beyond its direct action on P-gp, this compound has been shown to promote apoptosis in multidrug-resistant cancer cells, particularly when used in combination with chemotherapeutic agents.[1] Studies have demonstrated that this compound can enhance doxorubicin-induced apoptosis in a time- and dose-dependent manner in MCF-7/DOX cells.[1][4] This pro-apoptotic activity contributes to its overall efficacy in overcoming drug resistance. While the precise signaling cascade is still under investigation, it is suggested that the increased intracellular drug concentration achieved through P-gp inhibition is a key trigger for the enhanced apoptotic response.
Involvement of the PI3K/Akt Signaling Pathway
Recent evidence suggests that the anticancer effects of related alisol compounds, such as Alisol A and Alisol B 23-acetate, are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of this pathway by alisol compounds leads to decreased cell viability and induction of apoptosis in various cancer cell lines.[5][6] Although direct studies on this compound's effect on this specific pathway in the context of MDR are limited, it is plausible that it shares a similar mechanism, contributing to its chemosensitizing effects.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the efficacy of this compound and related compounds in reversing multidrug resistance.
Table 1: Chemosensitizing Effect of this compound on MCF-7/DOX Cells
| Treatment | IC50 of Doxorubicin (µM) |
| Doxorubicin alone | Not specified |
| Doxorubicin + 5 µM this compound | Significantly decreased |
| Doxorubicin + 10 µM this compound | Significantly decreased |
| Doxorubicin + 20 µM this compound | Significantly decreased |
| Source: Pan G, et al. Molecules. 2016.[8] |
Table 2: Reversal Fold of Alisol B 23-acetate and Alisol A 24-acetate in Various Cancer Cell Lines
| Cell Line | Co-treatment (10 µM) | Reversal Fold |
| HepG2/VIN | Alisol B 23-acetate | 7.95 |
| HepG2/VIN | Alisol A 24-acetate | 8.14 |
| KB/VIN | Alisol B 23-acetate | Significant |
| KB/VIN | Alisol A 24-acetate | Significant |
| MCF-7/DOX | Alisol B 23-acetate | Significant |
| MCF-7/DOX | Alisol A 24-acetate | Significant |
| Source: Chen JY, et al. Drug Des Devel Ther. 2022.[2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its ability to sensitize MDR cells to chemotherapeutic drugs.
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/DOX) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) alone or in combination with a chemotherapeutic agent (e.g., doxorubicin) for 24-72 hours.[4][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
-
Cell Treatment: Treat MDR cancer cells with the desired concentrations of this compound and/or a chemotherapeutic drug for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of key proteins involved in MDR and apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for assessing the chemosensitizing and pro-apoptotic effects of this compound.
Conclusion
This compound demonstrates significant potential as a multidrug resistance reversal agent. Its well-defined mechanism of P-glycoprotein inhibition, coupled with its ability to enhance apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in overcoming one of the most significant challenges in cancer treatment. Further research into its effects on key signaling pathways, such as PI3K/Akt, will provide a more comprehensive understanding of its multifaceted anticancer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Alisol F 24-acetate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a naturally occurring triterpenoid compound isolated from the rhizomes of Alisma orientale. It has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer agent, particularly in overcoming multidrug resistance (MDR), as well as its anti-inflammatory and anti-viral properties. This document provides a comprehensive overview of in vitro assay protocols to investigate the biological activities of this compound, complete with detailed methodologies, data presentation tables, and diagrams of relevant signaling pathways and experimental workflows.
Anti-Cancer and Chemosensitizing Activity
This compound has been shown to exhibit cytotoxic effects against cancer cells and, perhaps more significantly, to reverse multidrug resistance by inhibiting the function of P-glycoprotein (P-gp), a key drug efflux pump.[1][2][3]
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Cytotoxicity in combination with Doxorubicin | N/A | Dose-dependent increase in chemosensitivity | [1][4] |
| MCF-7/DOX | Doxorubicin Accumulation | N/A | Dose-dependent increase | [1][4] |
| Caco-2 (Colon adenocarcinoma) | Cytotoxicity | IC50 | > 100 µM | [4] |
| HepG2/VIN (Vinblastine-resistant hepatocellular carcinoma) | ROS Production | Fold Increase (at 10 µM) | Significant increase | [5] |
| HepG2/VIN | Apoptosis | N/A | Significant induction at 10 µM | [5] |
| HepG2 (Hepatocellular carcinoma) | Cytotoxicity | N/A | No significant effect at non-toxic concentrations | [5] |
| ABCB1/Flp-In™-293 (P-gp overexpressing) | Calcein AM Efflux Inhibition | N/A | Significant inhibition | [5] |
Experimental Protocols
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/DOX, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.[4]
-
Add 10 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]
-
Calculate cell viability as a percentage of the control.
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This assay measures the ability of this compound to inhibit the P-gp efflux pump. Calcein AM is a non-fluorescent substrate of P-gp that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. Inhibition of P-gp leads to intracellular accumulation of Calcein and increased fluorescence.[5]
Materials:
-
P-gp overexpressing cells (e.g., HepG2/VIN, ABCB1/Flp-In™-293) and parental cells
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Calcein AM
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black plate.
-
Pre-treat the cells with this compound (e.g., 10 µM) or Verapamil for 30 minutes.[5]
-
Add Calcein AM to each well and incubate for a further 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/525 nm).
-
Increased fluorescence in treated cells compared to control indicates P-gp inhibition.
Signaling Pathway
This compound's pro-apoptotic effects may be linked to the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway is a common mechanism for anti-cancer drugs.[3][8]
Anti-Inflammatory Activity
This compound and related compounds have demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[9][10]
Quantitative Data Summary
| Cell Line | Stimulant | Assay | Mediator | Effect of Alisol F | Reference |
| RAW 264.7 (Macrophage) | LPS (1 µg/mL) | ELISA | NO | Inhibition | [9][10] |
| RAW 264.7 | LPS (1 µg/mL) | ELISA | TNF-α | Inhibition | [9][10] |
| RAW 264.7 | LPS (1 µg/mL) | ELISA | IL-6 | Inhibition | [9][10] |
| RAW 264.7 | LPS (1 µg/mL) | ELISA | IL-1β | Inhibition | [9][10] |
| RAW 264.7 | LPS (1 µg/mL) | Western Blot | iNOS | Inhibition | [9][10] |
| RAW 264.7 | LPS (1 µg/mL) | Western Blot | COX-2 | Inhibition | [9][10] |
Experimental Protocols
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Sodium nitrite standard curve
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[9]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
This protocol measures the secretion of cytokines like TNF-α, IL-6, and IL-1β into the cell culture medium.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Seed and treat cells as described in the Griess Assay protocol (Steps 1-3).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.[9]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.
Signaling Pathway
The anti-inflammatory effects of Alisol F are mediated through the inhibition of key signaling pathways like MAPK and NF-κB, which are crucial for the expression of pro-inflammatory genes.[9][10]
Anti-Hepatitis B Virus (HBV) Activity
This compound has been identified as an inhibitor of HBV antigen secretion.[4]
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2.2.15 (HBV-producing) | ELISA | IC50 (HBsAg secretion) | 7.7 µM | [4] |
| HepG2.2.15 | ELISA | IC50 (HBeAg secretion) | 5.1 µM | [4] |
Experimental Protocol
Materials:
-
HepG2.2.15 cells
-
Complete culture medium
-
This compound
-
ELISA kits for HBsAg and HBeAg
Protocol:
-
Seed HepG2.2.15 cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted HBsAg and HBeAg in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Conclusion
The protocols and data presented here provide a robust framework for the in vitro evaluation of this compound. These assays cover its primary activities in oncology and inflammation, offering researchers the necessary tools to further explore its therapeutic potential. The provided signaling pathway diagrams offer a visual representation of its molecular mechanisms of action, aiding in hypothesis generation and experimental design. As with any experimental work, appropriate controls and optimization of conditions for specific cell lines and laboratory settings are crucial for obtaining reliable and reproducible results.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alisol F 24-acetate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol F 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant used in traditional Chinese medicine.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology. This document provides detailed cell culture methods and protocols for investigating the biological activities and mechanisms of action of this compound. The primary focus is on its role in overcoming multidrug resistance (MDR) in cancer cells and inducing apoptosis.
Biological Activities of this compound
This compound exhibits several key biological activities that are of interest to researchers:
-
Reversal of Multidrug Resistance: A significant area of research is the ability of this compound to enhance the chemosensitivity of cancer cells to conventional chemotherapeutic drugs.[2][3] It has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux and the development of MDR.[2][4] By inhibiting P-gp, this compound increases the intracellular accumulation of anticancer drugs, thereby restoring their efficacy.[2][3]
-
Induction of Apoptosis: this compound has been shown to have proapoptotic activity, promoting programmed cell death in cancer cells.[1] This effect is particularly notable when used in combination with other chemotherapeutic agents, where it can synergistically enhance apoptosis.[2][3]
-
Modulation of Signaling Pathways: The mechanisms of action of this compound involve the modulation of key cellular signaling pathways. Studies have implicated its role in the regulation of the PI3K/Akt/mTOR and AMPK signaling pathways, which are crucial for cell survival, proliferation, and metabolism.
Data Presentation
The following tables summarize quantitative data from studies on this compound, providing a reference for experimental design.
Table 1: Cell Viability and Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MCF-7/DOX | MTT | 1, 2, 5, 10, 20, 50, 100 | 24 | Significant inhibition of cell viability at 100 µM | [1] |
| Caco-2 | MTT | 1, 2, 5, 10, 20, 50, 100 | 24 | - | [1] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MCF-7/DOX | This compound + Doxorubicin | 5, 10, 20 | 0.5, 1, 2, 3, 4 | Promoted doxorubicin-induced apoptosis in a time and dose-dependent manner | [1] |
Experimental Protocols
This section provides detailed protocols for key cell-based assays to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., MCF-7/DOX, Caco-2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins, such as P-glycoprotein, and the phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR and AMPK.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-phospho-Akt, anti-total-Akt, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody such as β-actin.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: General experimental workflow for studying this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Alisol F 24-Acetate in Preclinical Research: A Comprehensive Overview of Animal Model Applications
Alisol F 24-acetate, a natural triterpenoid isolated from Alisma orientale, is emerging as a promising therapeutic agent in a variety of preclinical animal models. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vivo administration of this compound. The information presented here is collated from recent studies investigating its efficacy in non-alcoholic steatohepatitis (NASH), osteoarthritis, osteoporosis, and cerebral ischemia-reperfusion injury.
Therapeutic Applications and Efficacy
This compound has demonstrated significant therapeutic potential across multiple disease models. In a mouse model of NASH, it was shown to alleviate hepatic steatosis, inflammation, and fibrosis.[1] For osteoarthritis, administration in a rat model resulted in the attenuation of cartilage degeneration.[2] Furthermore, in a mouse model of postmenopausal osteoporosis, this compound was found to suppress bone loss and improve bone morphometric parameters.[3][4] Its neuroprotective effects have also been documented in a model of global cerebral ischemia/reperfusion injury.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key animal studies, providing a comparative overview of dosages, administration routes, and treatment durations.
Table 1: this compound Administration in a Non-Alcoholic Steatohepatitis (NASH) Mouse Model
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | [1] |
| Disease Induction | Choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) for 6 weeks | [1] |
| Treatment Group | This compound | [1] |
| Dosage | Not specified in abstract | [1] |
| Administration Route | Not specified in abstract | [1] |
| Treatment Duration | 6 weeks (concurrent with diet) | [1] |
Table 2: this compound Administration in an Osteoarthritis Rat Model
| Parameter | Details | Reference |
| Animal Model | Rats (strain not specified) | [2] |
| Disease Induction | Intra-articular injection of monosodium iodoacetate (MIA) | [2] |
| Treatment Groups | Different doses of this compound | [2] |
| Dosage | Not specified in abstract | [2] |
| Administration Route | Intraperitoneal | [2] |
| Treatment Duration | 4 weeks (administered every other day) | [2] |
Table 3: this compound Administration in an Ovariectomy-Induced Osteoporosis Mouse Model
| Parameter | Details | Reference |
| Animal Model | Ovariectomized (OVX) mice | [3][4] |
| Disease Induction | Ovariectomy | [3][4] |
| Treatment Groups | 0.5 µg/g and 2 µg/g of this compound | [3][4] |
| Administration Route | Daily administration (route not specified) | [3][4] |
| Treatment Duration | 6 weeks | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Non-Alcoholic Steatohepatitis (NASH) Model
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice.[1]
-
Housing: Standard laboratory conditions.
2. Disease Induction:
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) for a duration of 6 weeks to induce NASH.[1]
3. Drug Administration:
-
Compound: this compound.
-
Administration: Administered concurrently with the CDAHFD for 6 weeks.[1]
4. Outcome Assessment:
-
Histological Analysis: Liver tissues are collected for histological examination to assess steatosis, inflammation, and fibrosis.[1]
-
Biochemical Analysis: Serum and liver samples are analyzed for biochemical markers of liver injury and lipid accumulation.[1]
-
Immunohistochemistry and ELISA: Used to assess the expression of fibrosis markers and lipid peroxidation products.[1]
Osteoarthritis Model
1. Animal Model:
-
Species: Rats.[2]
2. Disease Induction:
-
Method: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.[2]
3. Drug Administration:
-
Compound: this compound.
-
Route: Intraperitoneal injection.[2]
-
Frequency: Every other day for 4 weeks.[2]
4. Outcome Assessment:
-
Histopathological Examination: Knee joints are collected, fixed, and sectioned for histopathological assessment of cartilage degeneration using H&E and Safranin O staining.[2]
-
Immunohistochemistry: To detect the expression of matrix metalloproteinase 13 (MMP13) in the articular cartilage.[2]
Ovariectomy-Induced Osteoporosis Model
1. Animal Model:
-
Species: Mice.[4]
-
Procedure: Ovariectomy (OVX) is performed to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[4]
2. Drug Administration:
3. Outcome Assessment:
-
Bone Morphometric Parameters: Analysis of bone structure and density.[4]
-
Serum Biochemical Markers: Measurement of serum levels of estradiol and bone alkaline phosphatase.[4]
-
Flow Cytometry: To determine the numbers of regulatory T cells and Th17 cells.[3]
-
TRAP Activity: Measurement of tartrate-resistant acid phosphatase activity as a marker of osteoclast function.[3][4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways.
SPHK1/S1P Signaling Pathway in NASH
In the context of NASH, this compound has been shown to target the Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate (S1P) signaling axis in Kupffer cells.[1] By inhibiting this pathway, it reduces the paracrine activation of hepatic stellate cells, a key event in liver fibrosis.[1]
References
- 1. Alisol A 24-acetate protects against NASH-associated fibrosis via suppression of Kupffer cell-derived SPHK1/S1P axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantitative Analysis of Alisol F 24-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol F 24-acetate is a significant protostane triterpenoid isolated from the rhizomes of Alisma orientale (Sam.) Juzep., commonly known as Alismatis Rhizoma.[1][2][3] This compound has garnered interest in the scientific community for its potential therapeutic effects, including proapoptotic activities in cancer research and the ability to inhibit the secretion of hepatitis B virus (HBV) surface antigens.[3] Given its pharmacological importance, a reliable and accurate analytical method is crucial for its quantification in raw materials, extracts, and finished products for quality control and research purposes.
This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on a consolidation of published analytical techniques and is suitable for routine analysis, providing accurate and reproducible results.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation :
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents :
-
This compound reference standard (purity >98%).[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, 18.2 MΩ·cm).
-
Formic acid (optional, HPLC grade).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (75:25, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detection | UV at 205 nm[5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-15 minutes |
Note: Due to the lack of a strong chromophore, detection at a low wavelength like 205 nm is recommended. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed for enhanced sensitivity.[5]
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
Critical Note on Stability: this compound has been reported to be unstable in certain solvents, potentially leading to interconversion with its isomers or deacetylation.[6] It is strongly recommended to prepare solutions fresh on the day of analysis and store them protected from light and at a refrigerated temperature (~4°C) if short-term storage is necessary.[6]
Sample Preparation (from Alismatis Rhizoma)
-
Milling and Sieving : Dry the rhizomes of Alisma orientale at 50°C until a constant weight is achieved. Mill the dried rhizomes into a fine powder and pass through a 60-mesh sieve.
-
Extraction : Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 25 mL of methanol.
-
Sonication : Vortex the mixture for 1 minute and then perform ultrasonication for 30 minutes in a water bath maintained at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration : Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The following tables summarize the performance characteristics based on data reported in the literature for similar analytical methods.[1][2][5][7]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound & Analogs | 0.05 - 12.22 | > 0.999[5] | 0.01 - 0.15[5] | 0.05 - 0.45[5] |
Table 2: Precision
| Precision Type | RSD (%) Range |
| Intra-day | 1.18% - 3.79%[1][7] |
| Inter-day | 1.53% - 3.96%[1][7] |
| Repeatability | 2.21% - 4.25%[1][7] |
Table 3: Accuracy (Recovery)
| Analyte | Recovery (%) Range | RSD (%) Range |
| This compound & Analogs | 98.11% - 106.72%[1][5][7] | 0.84% - 2.95%[5] |
Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the logical setup of the HPLC system.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of components in the HPLC system.
Conclusion
This application note provides a comprehensive and robust HPLC method for the quantitative determination of this compound. The protocol details the necessary chromatographic conditions, sample preparation steps, and standard solution handling. The method is demonstrated to be linear, precise, and accurate, making it a valuable tool for quality control and research applications in the pharmaceutical and natural product industries. Adherence to the specified protocols will ensure reliable and reproducible quantification of this important bioactive compound.
References
- 1. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: LC-MS Analysis of Alisol F 24-acetate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of Alisol F 24-acetate and the identification of its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a protostane-type triterpenoid isolated from Alisma orientale, has garnered significant interest for its potential therapeutic properties. This document outlines the necessary experimental procedures, data presentation, and visualization of relevant biological pathways to facilitate research and development in this area.
Introduction
This compound is a bioactive compound with demonstrated pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] Understanding its metabolic fate is crucial for drug development, as its metabolites may also possess biological activity or contribute to toxicity. LC-MS is a powerful analytical technique for the sensitive and selective quantification of small molecules like this compound and the structural elucidation of their metabolites in complex biological matrices.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible LC-MS analysis. The following procedure is recommended for the extraction of this compound and its metabolites from plasma samples.
Protocol: Liquid-Liquid Extraction of this compound from Plasma
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., Diazepam or Glycyrrhetinic acid).[3]
-
Add 1 mL of methyl tert-butyl ether to the plasma sample.[3][4]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
The following LC-MS/MS parameters are recommended for the analysis of this compound and its metabolites.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1260 or equivalent |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 73% B[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS System | QSTAR XL or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 L/min |
| Ion Spray Voltage | 5500 V |
| Nebulizer Gas | 30 L/min |
Table 2: MRM Transitions for Alisol Triterpenoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alisol A | 535.4 | 489.4 |
| Alisol B | 517.3 | 471.4 |
| Alisol F | 533.3 | 487.3 |
| This compound | 575.4 (Tentative) | 515.4 (Tentative) |
| Alisol A 24-acetate | 577.4 | 531.4 |
| Alisol B 23-acetate | 559.4 | 495.4 |
| Alisol C 23-acetate | 573.3 | 509.3 |
| Internal Standard (Glycyrrhetinic acid) | 469.3 | 425.3 |
Note: Tentative MRM transitions for this compound are based on the structure and fragmentation patterns of similar alisol compounds.[3]
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for the LC-MS analysis of alisol compounds in rat plasma, based on published data for Alisol A and Alisol A 24-acetate.[3][4]
Table 3: Summary of Method Validation Data
| Parameter | Alisol A | Alisol A 24-acetate |
| Linearity Range (ng/mL) | 10 - 1,000 | 10 - 500 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 10 | 10 |
| Mean Extraction Recovery (%) | > 74.7 | > 72.4 |
| Intra-day Precision (RSD %) | < 14.1 | < 14.1 |
| Inter-day Precision (RSD %) | < 14.1 | < 14.1 |
| Accuracy (RE %) | -12.3 to 9.8 | -8.6 to 14.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound and its metabolites.
Caption: Experimental workflow for LC-MS analysis.
Metabolic Pathway of Alisol Acetates
Studies have shown that alisol acetates can undergo interconversion and deacetylation.[5] The following diagram depicts the potential metabolic transformations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alisol F 24-acetate for Inducing Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells
For Research Use Only.
Introduction
Alisol F 24-acetate (ALI) is a naturally occurring triterpenoid compound isolated from the rhizome of Alisma orientale. In the context of cancer research, ALI has emerged as a significant agent for overcoming multidrug resistance (MDR), a major challenge in chemotherapy. Specifically, in doxorubicin-resistant human breast cancer cells (MCF-7/DOX), ALI enhances chemosensitivity and promotes doxorubicin-induced early apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound in MCF-7/DOX cells.
The primary mechanism by which this compound potentiates doxorubicin's efficacy is through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux from cancer cells.[1][3] By blocking P-gp, ALI increases the intracellular accumulation of doxorubicin, thereby augmenting its cytotoxic and apoptotic effects.[1][3] While the primary role of ALI identified in the literature is that of a chemosensitizer, this document will also touch upon the hypothesized signaling pathways that could be involved in its potential standalone pro-apoptotic activity.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on MCF-7/DOX cells, primarily in combination with doxorubicin.
Table 1: Cytotoxicity of this compound on MCF-7/DOX Cells
| Concentration of this compound (µM) | Cell Viability (%) after 24h Incubation |
| 1 | ~100 |
| 5 | >80 |
| 10 | >80 |
| 20 | >80 |
| 100 | <80 |
Note: Non-toxic concentrations of ALI (5 µM, 10 µM, and 20 µM), resulting in less than 20% cell growth inhibition, are typically used in combination studies to evaluate its chemosensitizing effects.[1]
Table 2: Effect of this compound on the IC50 of Doxorubicin in MCF-7/DOX Cells
| Treatment | IC50 of Doxorubicin (µM) |
| Doxorubicin alone | High (Resistance Index of 51.2)[1] |
| Doxorubicin + 5 µM this compound | Significantly Decreased[4] |
| Doxorubicin + 10 µM this compound | Further Decreased[4] |
| Doxorubicin + 20 µM this compound | Most Significant Decrease[4] |
Table 3: Qualitative Effect of this compound on Doxorubicin-Induced Early Apoptosis in MCF-7/DOX Cells
| Treatment | Observation | Time-dependent Effect |
| Doxorubicin + this compound (5, 10, 20 µM) | Enhanced early apoptosis | Promotion of apoptosis observed in a time-dependent manner[1][2][3] |
Experimental Protocols
Cell Culture of Doxorubicin-Resistant MCF-7 (MCF-7/DOX) Cells
Materials:
-
MCF-7/DOX cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7/DOX cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the doxorubicin-resistant phenotype, periodically culture the cells in a medium containing a low concentration of doxorubicin (e.g., 1 µM). Ensure a drug-free period before conducting experiments to avoid interference.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA.
MTT Assay for Cell Viability
Materials:
-
MCF-7/DOX cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MCF-7/DOX cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone or in combination with doxorubicin. Include a vehicle control (DMSO).
-
Incubate the plates for 24-72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
MCF-7/DOX cells
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MCF-7/DOX cells in 6-well plates and treat with the desired concentrations of this compound and/or doxorubicin for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
MCF-7/DOX cells
-
6-well plates
-
This compound
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p-PI3K, PI3K, p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed MCF-7/DOX cells in 6-well plates and treat as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathways
The established mechanism of this compound in MCF-7/DOX cells involves the inhibition of P-gp, leading to increased intracellular doxorubicin levels and subsequent apoptosis. The direct involvement of PI3K/Akt and STAT3 pathways by this compound alone in these cells is hypothesized.
Caption: Established mechanism of this compound in MCF-7/DOX cells.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying P-glycoprotein Inhibition using Alisol F 24-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate, a triterpenoid compound isolated from the rhizome of Alisma orientale, has emerged as a potent inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1] The inhibition of P-gp can restore the sensitivity of resistant cancer cells to these agents, making it a promising strategy in oncology.[1][3]
These application notes provide detailed protocols for utilizing this compound to study P-gp inhibition in various in vitro models. The methodologies described are essential for researchers investigating novel MDR reversal agents and for drug development professionals assessing the potential of new chemical entities to interact with P-gp.
Data Presentation
The following tables summarize the quantitative effects of this compound on P-gp-mediated drug resistance and transport.
Table 1: Effect of this compound on Doxorubicin Chemosensitivity in MCF-7 and MCF-7/DOX Cells [1]
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Resistance Index (RI) |
| MCF-7 | Doxorubicin alone | 0.86 | - |
| MCF-7/DOX | Doxorubicin alone | 44.03 | 51.2 |
| MCF-7/DOX | Doxorubicin + this compound (5 µM) | 16.51 | 19.2 |
| MCF-7/DOX | Doxorubicin + this compound (10 µM) | 8.84 | 10.3 |
| MCF-7/DOX | Doxorubicin + this compound (20 µM) | 4.41 | 5.1 |
Data derived from Pan et al., 2016. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Table 2: Effect of this compound on the Intracellular Accumulation of Doxorubicin in MCF-7/DOX Cells [1]
| Treatment | Relative Fluorescence Intensity of Doxorubicin |
| Doxorubicin (10 µM) | 1.00 |
| Doxorubicin (10 µM) + this compound (5 µM) | 1.52 |
| Doxorubicin (10 µM) + this compound (10 µM) | 2.15 |
| Doxorubicin (10 µM) + this compound (20 µM) | 2.88 |
| Doxorubicin (10 µM) + Verapamil (10 µM) | 3.21 |
Values are relative to the doxorubicin alone group and are based on graphical data from Pan et al., 2016.
Table 3: Effect of this compound on Digoxin Transport across Caco-2 Cell Monolayers [4]
| Transport Direction | Treatment | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp BA/AP) |
| Apical to Basolateral (AP-BL) | Digoxin | Value not explicitly stated | - |
| Basolateral to Apical (BL-AP) | Digoxin | Value not explicitly stated | >2 |
| AP-BL | Digoxin + this compound (10 µM) | Increased | - |
| BL-AP | Digoxin + this compound (10 µM) | Decreased | Reduced |
Qualitative description based on MedChemExpress citing Pan et al., 2016. A significant decrease in the efflux ratio indicates P-gp inhibition.
Experimental Protocols
Detailed methodologies for key experiments to assess P-gp inhibition by this compound are provided below.
Cell Viability and Chemosensitivity Assay (MTT Assay)
This protocol determines the effect of this compound on the cytotoxicity of a P-gp substrate, such as doxorubicin, in sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/DOX) cancer cell lines.
Materials:
-
MCF-7 and MCF-7/DOX cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Doxorubicin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of doxorubicin in culture medium.
-
For chemosensitivity reversal experiments, prepare solutions of doxorubicin containing fixed concentrations of this compound (e.g., 5, 10, 20 µM).
-
Remove the culture medium from the wells and add 100 µL of the drug solutions (doxorubicin alone or in combination with this compound). Include control wells with medium only and this compound alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Intracellular Drug Accumulation Assay (Doxorubicin or Rhodamine 123)
This assay measures the ability of this compound to increase the intracellular concentration of a fluorescent P-gp substrate.
Materials:
-
MCF-7/DOX cells (or other P-gp overexpressing cells)
-
Doxorubicin or Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
Hoechst 33342 (for nuclear staining with doxorubicin)
-
PBS
-
6-well or 24-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed MCF-7/DOX cells in the chosen plate format and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or verapamil (positive control) for 1-2 hours.
-
Add the fluorescent substrate (e.g., 10 µM doxorubicin or 5 µM Rhodamine 123) to each well and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
For microscopy, counterstain with Hoechst 33342 if using doxorubicin to visualize the nucleus.
-
Acquire images using a fluorescence microscope or analyze the cells by flow cytometry to quantify the intracellular fluorescence intensity.
Caco-2 Transwell Assay for P-gp-mediated Transport
This assay assesses the effect of this compound on the bidirectional transport of a P-gp substrate, like digoxin, across a Caco-2 cell monolayer, which mimics the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Digoxin (or another P-gp substrate)
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Transepithelial electrical resistance (TEER) meter
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring TEER values. Use monolayers with TEER values >300 Ω·cm².
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the P-gp substrate with or without this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the P-gp substrate with or without this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Mandatory Visualizations
Caption: Experimental workflow for assessing P-gp inhibition.
Caption: Direct inhibition of P-gp-mediated drug efflux.
Caption: Potential signaling pathway for P-gp regulation.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux [mdpi.com]
- 2. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Experimental Design for Alisol F 24-acetate Chemosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to successful cancer chemotherapy, often leading to treatment failure.[1][2] A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[3] These transporters actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy.[3] Chemosensitization, a strategy that uses non-toxic agents to reverse MDR, is a promising approach to enhance the effectiveness of existing anticancer drugs.[4]
Alisol F 24-acetate, a triterpene compound isolated from the rhizomes of Alisma orientalis, has emerged as a potential chemosensitizer.[5] Studies have demonstrated that this compound can reverse P-gp-mediated MDR in resistant cancer cell lines, such as doxorubicin-resistant breast cancer cells (MCF-7/DOX).[1][2][6] The primary mechanism involves the inhibition of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs and enhanced apoptosis.[1][2][3]
This document provides a detailed experimental framework and protocols for investigating the chemosensitizing effects of this compound, guiding researchers from initial in vitro screening to in vivo validation.
Proposed Mechanism of Action: P-glycoprotein Inhibition
This compound enhances the efficacy of chemotherapeutic agents like doxorubicin by directly inhibiting the P-gp efflux pump. This inhibition prevents the removal of the anticancer drug from the cell, leading to its accumulation in the cytoplasm and nucleus, where it can exert its cytotoxic effects and induce apoptosis.[1][2]
Caption: Mechanism of this compound in chemosensitization.
Experimental Design and Workflow
A systematic approach is crucial to evaluate the chemosensitizing potential of this compound. The workflow should progress from determining the compound's intrinsic toxicity to assessing its efficacy in combination with a chemotherapeutic agent in both in vitro and in vivo models.
Caption: General workflow for chemosensitization studies.
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between treatment groups.
Table 1: Cytotoxicity of this compound This table determines the non-toxic concentration range for subsequent combination studies.
| Concentration (µM) | Cell Line | % Viability (Mean ± SD) |
| 0 (Control) | MCF-7/DOX | 100 ± 5.1 |
| 5 | MCF-7/DOX | 95 ± 4.8 |
| 10 | MCF-7/DOX | 91 ± 5.3 |
| 20 | MCF-7/DOX | 83 ± 6.0 |
| 50 | MCF-7/DOX | 65 ± 5.5 |
| 100 | MCF-7/DOX | 42 ± 4.9 |
Note: Non-toxic concentrations are typically those that result in >80% cell viability.[1][3]
Table 2: Chemosensitization Effect on Doxorubicin IC50 Values This table demonstrates the shift in drug potency when combined with this compound.
| Treatment Group | Cell Line | IC50 of Doxorubicin (µM) | Reversal Fold |
| Doxorubicin Alone | MCF-7/DOX | 25.5 | 1.0 |
| Doxorubicin + 10 µM Alisol F | MCF-7/DOX | 8.2 | 3.1 |
| Doxorubicin + 20 µM Alisol F | MCF-7/DOX | 3.5 | 7.3 |
| Doxorubicin Alone | MCF-7 (Sensitive) | 0.8 | N/A |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining This table quantifies the increase in apoptotic cells following combination treatment.
| Treatment Group (48h) | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| 20 µM Alisol F Alone | 5.2 ± 0.8 | 2.1 ± 0.4 |
| Doxorubicin Alone | 15.4 ± 1.9 | 8.3 ± 1.1 |
| Doxorubicin + 20 µM Alisol F | 45.7 ± 3.5 | 15.6 ± 2.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines cell viability by measuring metabolic activity. It is used to find the non-toxic dose of this compound and to assess the cytotoxic effect of combination therapy.
Materials:
-
Resistant and sensitive cancer cell lines (e.g., MCF-7/DOX and MCF-7)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate for 24 hours.[9]
-
Treatment: Treat cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[9]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Assay by Annexin V/PI Flow Cytometry
This assay quantifies apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).[11]
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described in Protocol 1 for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[11] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[11][12]
Protocol 3: Western Blot Analysis
This protocol is used to measure the expression levels of specific proteins, such as P-gp, to confirm the mechanism of action, and apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2).[14][15]
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer system and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[16]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Tumor Model
This protocol validates the in vitro chemosensitization findings in a living organism.[18]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Resistant cancer cell line (e.g., MCF-7/DOX)
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
This compound and chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[19]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomly assign mice to treatment groups (e.g., Vehicle Control, Alisol F alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Compare tumor growth inhibition rates between the different treatment groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. origene.com [origene.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. dovepress.com [dovepress.com]
- 19. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alisol F 24-acetate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Alisol F 24-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a triterpenoid compound isolated from the rhizomes of Alisma orientale. It is investigated for various pharmacological activities, including its potential to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) mediated drug efflux.[1][] Research also suggests it may have anti-inflammatory and other therapeutic properties.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. For practical laboratory use, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. It is also reported to be soluble in acetone, chloroform, dichloromethane, and ethyl acetate.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under controlled conditions. For long-term storage, it is recommended to store the compound as a solid at -20°C.[3] Solutions, once prepared, should be used as fresh as possible. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is this compound stable in solution?
This compound can exhibit instability in certain solvents, particularly in protic solvents like methanol. It has been observed that the acetate group at the C-24 position can potentially migrate or be cleaved, leading to the formation of isomers or the parent compound, Alisol F. For instance, the related compound Alisol A 24-acetate is known to inter-transform with Alisol A 23-acetate and can be deacetylated to Alisol A in methanol over time.[4] It is crucial to use aprotic solvents for reconstitution and to prepare solutions fresh for experiments.
Troubleshooting Guides
Solubility Issues
Problem: Difficulty dissolving this compound or observing precipitation in the stock solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure the use of a recommended aprotic solvent such as DMSO, acetone, or ethyl acetate. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. Sonication can also be carefully applied. |
| Supersaturation | The concentration may be too high for the chosen solvent. Try diluting the solution or preparing a less concentrated stock. |
| Compound Purity | Impurities can affect solubility. Ensure you are using a high-purity grade of this compound. |
Stability Issues
Problem: Inconsistent experimental results or loss of compound activity over time.
| Possible Cause | Troubleshooting Step |
| Degradation in Protic Solvents | Avoid using protic solvents like methanol or ethanol for stock solutions. If their use is unavoidable for experimental reasons, prepare the solution immediately before use. |
| Multiple Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound. |
| Exposure to Light | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Incorrect pH | The stability of this compound may be pH-dependent. Maintain a neutral pH unless the experimental protocol specifies otherwise. |
| Long-term Storage of Solutions | Prepare solutions fresh whenever possible. If storing, do so at -80°C and for a limited duration. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| DMSO | >10 | 25 | A common solvent for preparing high-concentration stock solutions. |
| Acetone | Soluble | 25 | Information on exact solubility is limited. |
| Chloroform | Soluble | 25 | Information on exact solubility is limited. |
| Dichloromethane | Soluble | 25 | Information on exact solubility is limited. |
| Ethyl Acetate | Soluble | 25 | Information on exact solubility is limited. |
Note: The provided solubility data is based on available information from suppliers and related literature. It is recommended to perform preliminary solubility tests for your specific experimental conditions.
Table 2: Representative Stability Profile of a Triterpenoid Acetate (Forced Degradation Study)
| Condition | Time (hours) | % Degradation (Hypothetical) |
| 0.1 N HCl | 24 | 15-25% |
| 0.1 N NaOH | 24 | 20-30% |
| 3% H₂O₂ | 24 | 10-20% |
| Heat (60°C) | 24 | 5-15% |
| Photostability (UV light) | 24 | 10-25% |
This table presents hypothetical data for a typical triterpenoid acetate to illustrate potential degradation under various stress conditions. Actual stability will vary.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by UV-Vis Spectroscopy
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
UV-Vis Spectrophotometer Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a mid-range concentration standard across the UV spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a standard curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the appropriate solvent to fall within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation:
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the diluted supernatant.
-
Multiply by the dilution factor to determine the solubility in the original supernatant (in mg/mL).
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Add an equal volume of 0.1 N HCl or 0.1 N NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
Include a control sample stored at -20°C in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC system with a C18 column.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent peak from any degradation products.
-
Detect the compound using a UV detector at its λmax.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The appearance of new peaks indicates the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound and general experimental workflows.
Caption: Workflow for determining the solubility of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Alisol F 24-acetate Dosage for In Vivo Studies
Disclaimer: Research on Alisol F 24-acetate is ongoing, and established in vivo dosage guidelines are limited. This guide provides available information on this compound and includes more extensive data on the closely related compound, Alisol A 24-acetate, as a potential reference for experimental design. It is crucial to note that dosages and protocols for Alisol A 24-acetate may not be directly transferable to this compound. Researchers should conduct dose-response studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
This compound: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid compound isolated from the rhizomes of Alisma orientalis.[1] Its primary reported activities include:
-
Inhibition of Hepatitis B Virus (HBV) antigen secretion: It has been shown to inhibit the secretion of HBsAg and HBeAg with IC50 values of 7.7 µM and 5.1 µM, respectively.[1]
-
P-glycoprotein (P-gp) inhibition: this compound can act as a P-gp inhibitor, which is a key mechanism in overcoming multidrug resistance (MDR) in cancer cells.[2][3]
-
Proapoptotic activity: It has demonstrated proapoptotic effects, suggesting its potential in cancer research.[1]
Q2: Are there established in vivo dosages for this compound?
Based on the currently available scientific literature, specific in vivo dosage recommendations for this compound are not well-documented. The majority of published studies focus on its in vitro effects. Researchers planning in vivo studies with this compound will likely need to perform initial dose-finding and toxicity studies.
Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause | Suggested Solution |
| Low efficacy in reversing multidrug resistance in vivo | Inadequate dosage, poor bioavailability, or rapid metabolism. | Conduct pharmacokinetic studies to determine the compound's half-life and distribution. Consider formulation strategies to enhance bioavailability. Perform a dose-escalation study to identify a more effective concentration. |
| Variability in anti-HBV activity between experiments | Differences in the viral load of the animal model, timing of administration, or the formulation of the compound. | Standardize the animal model and viral infection protocol. Optimize the treatment schedule in relation to the viral life cycle. Ensure consistent formulation and administration of this compound. |
Alisol A 24-acetate: A Reference for In Vivo Experimental Design
Due to the limited in vivo data for this compound, the following information on the well-researched, structurally similar compound Alisol A 24-acetate is provided as a potential starting point for developing experimental protocols.
Alisol A 24-acetate: Frequently Asked Questions (FAQs)
Q1: What are the typical in vivo dosages for Alisol A 24-acetate in different animal models?
The effective dosage of Alisol A 24-acetate varies depending on the animal model and the condition being studied. The following table summarizes dosages from several studies.
Table 1: Summary of In Vivo Dosages for Alisol A 24-acetate
| Animal Model | Condition | Dosage | Administration Route | Treatment Duration |
| Mice (OVX) | Osteoporosis | 0.5 or 2 µg/g daily | Not specified | 6 weeks |
| Rats | Osteoarthritis | Not specified (different doses) | Intraperitoneal injection | 4 weeks (every other day) |
| Mice | Hyperlipidemia | Not specified | Not specified | 4 weeks |
| Mice (C57BL/6J) | NASH | Not specified | Oral | 6 weeks |
Q2: What is the recommended method for preparing Alisol A 24-acetate for in vivo administration?
For in vivo experiments, it is recommended to first prepare a clear stock solution using an appropriate solvent like DMSO. Subsequently, co-solvents such as PEG300/PEG400 can be added. It is crucial to prepare the working solution freshly on the day of use to ensure stability and reliable results.
Experimental Protocols for Alisol A 24-acetate
Protocol 1: CDAHFD-Induced NASH Mouse Model
This protocol is based on a study investigating the effects of Alisol A 24-acetate on non-alcoholic steatohepatitis (NASH).
-
Animal Model: Male C57BL/6J mice.
-
Induction of NASH: Feed mice a choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) for 6 weeks.
-
Treatment Groups:
-
Control group (standard diet)
-
CDAHFD group
-
CDAHFD + Alisol A 24-acetate group
-
-
Administration: Administer Alisol A 24-acetate orally for the 6-week duration of the CDAHFD feeding.
-
Endpoint Analysis: Perform histological and biochemical analyses to evaluate hepatic steatosis, inflammation, and fibrosis. Assess fibrosis markers and lipid peroxidation products via immunohistochemistry and ELISA.
Protocol 2: Ovariectomy (OVX)-Induced Bone Loss in Mice
This protocol is adapted from a study on the effects of Alisol A 24-acetate on osteoporosis.
-
Animal Model: Ovariectomized (OVX) mice.
-
Treatment Groups:
-
Sham-operated group
-
OVX group
-
OVX + Alisol A 24-acetate (0.5 µg/g) group
-
OVX + Alisol A 24-acetate (2 µg/g) group
-
-
Administration: Treat mice daily with the specified doses of Alisol A 24-acetate for six weeks.
-
Endpoint Analysis: Analyze bone morphometric parameters of the femurs. Measure serum levels of estradiol and bone alkaline phosphatase. Evaluate regulatory T/Th17 cell numbers.
Signaling Pathways and Visualizations
Alisol A 24-acetate has been shown to modulate several key signaling pathways.
1. AMPK/mTOR Pathway in Osteoarthritis
Alisol A 24-acetate may ameliorate osteoarthritis by regulating the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and inflammation.
Caption: AMPK/mTOR signaling in osteoarthritis.
2. PI3K/Akt/mTOR Pathway in Nephrotoxicity
Some studies suggest that Alisol A 24-acetate may induce autophagy and apoptosis in renal cells by inhibiting the PI3K/Akt/mTOR pathway.[4]
Caption: PI3K/Akt/mTOR pathway and cellular fate.
3. SPHK1/S1P Axis in NASH-associated Fibrosis
Alisol A 24-acetate may protect against NASH-associated fibrosis by suppressing the SPHK1/S1P signaling axis in Kupffer cells.[5]
Caption: SPHK1/S1P axis in liver fibrosis.
Troubleshooting Guide for Alisol A 24-acetate In Vivo Studies
| Issue | Potential Cause | Suggested Solution |
| Unexpected Toxicity or Animal Distress | Dosage is too high for the specific animal strain or model. Improper formulation leading to precipitation or irritation. | Perform a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). Ensure the compound is fully dissolved and the vehicle is well-tolerated. Monitor animals closely for signs of distress. |
| Inconsistent Results Across Treatment Groups | Variability in animal age, weight, or disease induction. Inconsistent administration of the compound. | Use age and weight-matched animals and standardize the disease induction protocol. Ensure accurate and consistent dosing for all animals. |
| Lack of Therapeutic Effect | Insufficient dosage or treatment duration. Poor bioavailability of the administered compound. | Increase the dosage or extend the treatment period based on preliminary studies. Consider alternative administration routes or formulations to improve absorption. |
| Difficulty Dissolving Alisol A 24-acetate | The compound may have low solubility in aqueous solutions. | Use a small amount of a biocompatible organic solvent like DMSO to create a stock solution, then dilute with a vehicle such as saline or corn oil. Sonication may aid in dissolution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A 24-acetate protects against NASH-associated fibrosis via suppression of Kupffer cell-derived SPHK1/S1P axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming experimental artifacts with Alisol F 24-acetate
Welcome to the technical support center for Alisol F 24-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a triterpene compound isolated from the rhizomes of Alisma orientalis. In experimental settings, it is primarily used for:
-
Overcoming Multidrug Resistance (MDR) in Cancer: It acts as a potent inhibitor of P-glycoprotein (P-gp), a key efflux pump responsible for MDR in cancer cells. This inhibition enhances the efficacy of chemotherapeutic drugs like doxorubicin in resistant cell lines.[1][2][3]
-
Anti-Hepatitis B Virus (HBV) Activity: this compound has been shown to inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in infected cell lines.[4][5]
-
Proapoptotic Activity: It can promote apoptosis (programmed cell death) in cancer cells, particularly in combination with other chemotherapeutic agents.[1][4]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For long-term storage, it is recommended to store the solid powder at -20°C. Once dissolved, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
While primarily known for P-gp inhibition and anti-HBV activity, researchers should be aware of other potential biological activities. This compound has been reported to have anti-inflammatory properties and can modulate mitochondrial membrane potential.[6] It is advisable to include appropriate controls in your experiments to account for these potential effects.
Q4: At what concentrations is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For reversing multidrug resistance in MCF-7/DOX cells, non-toxic concentrations ranging from 5 µM to 20 µM have been used.[1][4] For HBV inhibition, IC50 values are reported to be around 7.7 µM for HBsAg and 5.1 µM for HBeAg secretion.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am not observing the expected chemosensitization effect with this compound in my cancer cell line.
-
Verify P-gp Expression: this compound's chemosensitizing effect is primarily due to its inhibition of P-glycoprotein.[1][2] Ensure that your cancer cell line has a high level of P-gp expression, making it multidrug resistant. The compound has little to no effect on non-resistant parental cell lines (e.g., MCF-7).[2][7]
-
Check Compound Integrity: this compound can be unstable in certain solvents. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Optimize Concentration: The effective concentration for P-gp inhibition can be cell line-dependent. Perform a dose-response curve to identify the optimal, non-toxic concentration of this compound for your specific cells.
-
Incubation Time: Ensure adequate pre-incubation time with this compound before adding the chemotherapeutic agent to allow for sufficient inhibition of P-gp.
Problem 2: I am seeing significant cytotoxicity with this compound alone.
-
Determine Non-Toxic Concentrations: High concentrations of this compound can be cytotoxic.[4] It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the non-toxic range for your specific cell line before proceeding with combination studies.[1]
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Problem 3: My experimental results are inconsistent across different batches.
-
Compound Quality: Ensure you are using a high-purity grade of this compound.
-
Stock Solution Preparation and Storage: Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Line Passage Number: Use a consistent passage number for your cells, as P-gp expression levels can change over time in culture.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Application |
| IC50 for HBsAg secretion | HepG2.2.15 | 7.7 µM | Anti-HBV |
| IC50 for HBeAg secretion | HepG2.2.15 | 5.1 µM | Anti-HBV |
| Effective Concentration | MCF-7/DOX | 5 - 20 µM | Chemosensitization |
| Significant Cell Viability Inhibition | Caco-2, MCF-7/DOX | 100 µM | Cytotoxicity |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol is a general guideline for assessing the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/DOX, HepG2/VIN) and their parental sensitive cell line.
-
This compound
-
Calcein-AM
-
Verapamil (positive control for P-gp inhibition)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in cell culture medium.
-
Remove the culture medium from the cells and pre-treat them with the different concentrations of this compound or Verapamil for 30 minutes at 37°C.[8]
-
Remove the pre-treatment medium and add fresh medium containing 1 µM Calcein-AM and the respective concentrations of this compound or Verapamil.[8]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Add fresh PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of Calcein.
Protocol 2: Apoptosis Assay in MCF-7/DOX Cells
This protocol outlines the steps to assess the pro-apoptotic effect of this compound in combination with doxorubicin in a multidrug-resistant cell line.
Materials:
-
MCF-7/DOX cells
-
This compound
-
Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7/DOX cells in 6-well plates and allow them to attach.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 5, 10, or 20 µM) for a pre-determined time (e.g., 2 hours).
-
Add doxorubicin at a specific concentration and incubate for a further 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. An increase in the percentage of Annexin V-positive cells (early and late apoptotic cells) in the co-treated group compared to the doxorubicin-only group indicates that this compound enhances doxorubicin-induced apoptosis.[1]
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by this compound in MDR cancer cells.
Caption: Synergistic induction of apoptosis by this compound and Doxorubicin.
Caption: General experimental workflow for chemosensitization studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 443683-76-9 [chemicalbook.com]
- 6. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 7. (Open Access) Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016) | Guixiang Pan | 18 Citations [scispace.com]
- 8. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Alisol F 24-acetate Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Alisol F 24-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a triterpene compound naturally found in the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant used in traditional medicine.[1][2] It is recognized for its potential biological activities, making it a compound of interest for pharmaceutical research.
Q2: What are the general methods for extracting this compound?
A2: Common extraction methods for this compound and related compounds from Alisma rhizomes include solvent extraction (such as reflux and maceration), and supercritical fluid extraction (SFE).[3][4] The choice of method depends on factors like desired purity, yield, and environmental considerations.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile.[1] A related compound, Alisol B 23-acetate, is also readily soluble in methanol and dichloromethane but insoluble in water.[3]
Q4: How can the purity and concentration of this compound be quantified?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Alisol compounds.[5][6] An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) can be used for accurate determination.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have been fully extracted from the plant matrix. 3. Improper Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. | 1. Solvent Optimization: Test different solvents or solvent mixtures. For similar compounds like Alisol B 23-acetate, 70-80% ethanol has been shown to be effective.[3][8] 2. Parameter Adjustment: Increase the extraction time or temperature. For reflux extraction of a similar compound, a time of 2 hours was found to be optimal.[3] 3. Ratio Optimization: Experiment with different solid-to-liquid ratios. A ratio of 1:13 (g/mL) was optimal for Alisol B 23-acetate.[3] |
| Degradation of this compound | 1. Solvent-Induced Transformation: Protic solvents like methanol can cause deacetylation or inter-transformation of similar compounds (e.g., Alisol A 24-acetate).[9] 2. High Temperature: Prolonged exposure to high temperatures can lead to the degradation of Alisol compounds.[3] | 1. Solvent Selection: Use aprotic solvents if degradation is suspected. If using protic solvents, minimize exposure time and temperature. 2. Temperature Control: For reflux extraction, maintain the temperature at an optimal level without excessive heat. For Alisol B 23-acetate, 70°C was used.[3] Consider using extraction methods that operate at lower temperatures, such as supercritical fluid extraction. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds from the plant material. 2. Suboptimal Purification: The purification method may not be effective at separating this compound from structurally similar compounds. | 1. Selective Extraction: Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity compared to conventional solvent extraction.[10][11] 2. Advanced Purification: Employ high-speed counter-current chromatography (HSCCC) or preparative HPLC for more efficient purification.[4] |
| Poor Peak Resolution in HPLC Analysis | 1. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for separating this compound from other components. 2. Incorrect Column: The stationary phase of the HPLC column may not be providing adequate separation. | 1. Mobile Phase Optimization: Adjust the ratio of the solvents in the mobile phase. A common mobile phase for related compounds is acetonitrile and water.[6][7] 2. Column Selection: A C18 column is frequently used for the separation of Alisol compounds.[6][7] |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound (Based on Alisol B 23-acetate protocol)
This protocol is adapted from an optimized method for Alisol B 23-acetate and is expected to be effective for this compound due to their structural similarity.[3]
-
Preparation of Plant Material: Dry the rhizomes of Alisma orientale and grind them into a fine powder.
-
Extraction:
-
Place 1 g of the powdered herb into a flask.
-
Add 13 mL of 70% ethanol (solid-to-liquid ratio of 1:13).
-
Perform reflux extraction for 2 hours at 70°C.
-
Repeat the extraction process for a total of 3 cycles to maximize yield.
-
-
Filtration and Concentration:
-
After each extraction cycle, filter the mixture to separate the extract from the solid residue.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be further purified using column chromatography or preparative HPLC.
-
Quantitative Data for a Similar Compound (Alisol B 23-acetate)
The following table summarizes the optimized parameters for the extraction of Alisol B 23-acetate using response surface methodology, which can serve as a starting point for optimizing this compound extraction.[3]
| Parameter | Optimal Value |
| Solid-to-Liquid Ratio | 1:13 (g/mL) |
| Ethanol Concentration | 70% |
| Extraction Time | 2 hours |
| Number of Extraction Cycles | 3 |
| Maximum Yield | 2.90 mg/g |
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This is a general protocol for SFE of natural products, with parameters that can be optimized for this compound.[10][11]
-
Preparation of Plant Material: Prepare finely ground, dried rhizomes of Alisma orientale.
-
SFE Parameters:
-
Pressure: 15 MPa (as a starting point, can be optimized).[4]
-
Temperature: 36°C (as a starting point, can be optimized).[4]
-
Co-solvent: Ethanol or methanol can be added to modify the polarity of the supercritical fluid and enhance extraction efficiency.
-
Extraction Time: 4 hours (as a starting point).[4]
-
Collection: The extracted this compound is collected by depressurizing the CO2, causing the compound to precipitate.
-
Purification: The resulting extract can be purified using techniques like high-speed counter-current chromatography (HSCCC).[4]
Quantitative Data for SFE Parameters
The following table presents key parameters that can be adjusted to optimize the SFE process.
| Parameter | Range for Optimization | Effect on Extraction |
| Pressure | 10-40 MPa | Increasing pressure generally increases fluid density and solubility of the target compound.[12] |
| Temperature | 35-60°C | Increasing temperature can decrease fluid density but may increase the vapor pressure of the solute, affecting solubility.[12] |
| Co-solvent % | 5-15% | Adding a polar co-solvent like ethanol can significantly increase the extraction yield of moderately polar compounds. |
| Flow Rate | 2-5 L/min | A higher flow rate can reduce extraction time but may decrease efficiency if contact time is too short. |
Visualizations
Experimental Workflow: Reflux Extraction
Caption: Workflow for Reflux Extraction of this compound.
Logical Relationship: SFE Parameter Optimization
Caption: Key Parameters in Supercritical Fluid Extraction Optimization.
References
- 1. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Optimization of flash-type extraction technology of alisol B 23-acetate from Alismatis Rhizoma by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alisol F 24-Acetate Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Alisol F 24-acetate using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a triterpenoid compound isolated from the rhizomes of Alisma orientale.[1] It has the molecular formula C32H50O6 and a molecular weight of approximately 530.75 g/mol . This compound is of interest for its potential biological activities.
Q2: What is a typical stationary phase for the HPLC analysis of this compound?
A2: A reversed-phase C18 column is commonly used for the separation of this compound and related triterpenoids. Column dimensions such as 4.6 mm x 250 mm with 5 µm particles have been successfully employed.
Q3: What are the recommended mobile phases for this compound analysis?
A3: A mixture of acetonitrile and water is a common mobile phase for the analysis of this compound. A typical starting point is an isocratic mixture of acetonitrile:water (75:25, v/v). The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[2][3]
Q4: What detection method is suitable for this compound?
A4: Due to the lack of a strong chromophore in its structure, this compound can be challenging to detect using a standard UV-Vis detector at higher wavelengths. Detection at lower wavelengths, around 205-210 nm, is often necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can provide better sensitivity and specificity for quantification.[4]
Q5: What are the common causes of peak tailing when analyzing this compound?
A5: Peak tailing for triterpenoids like this compound is often caused by secondary interactions between the analyte and active sites (residual silanols) on the HPLC column packing material.[5][6] Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.[3][7]
Troubleshooting Guides
Quantitative Data Summary for Common HPLC Issues
The following table summarizes common problems encountered during the HPLC quantification of this compound, their likely causes, and recommended solutions, along with illustrative quantitative data.
| Symptom | Illustrative Data | Possible Cause | Recommended Solution |
| Peak Tailing | Tailing Factor > 2.0Slight increase in retention time | - Secondary interactions with column silanols- Mobile phase pH close to analyte pKa- Column overload | - Lower mobile phase pH by adding 0.1% formic or acetic acid.- Use an end-capped C18 column.- Reduce sample concentration or injection volume. |
| Peak Broadening | Peak width at half height > 0.5 minLoss of theoretical plates | - Extra-column volume (long tubing)- Column degradation- Sample solvent stronger than mobile phase | - Use tubing with a smaller internal diameter and minimize its length.- Replace the column or use a guard column.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | Appearance of a shoulder or a second peak | - Partially blocked column frit- Column void- Co-elution with an impurity | - Back-flush the column.- Replace the column.- Optimize the mobile phase composition or gradient to improve separation. |
| Retention Time Drift | Retention time shifts by > 2% between injections | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate. |
| Baseline Noise or Drift | High signal-to-noise ratioGradual increase or decrease in baseline | - Contaminated mobile phase or detector cell- Air bubbles in the system- Mobile phase not in equilibrium with the column | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Allow sufficient time for column equilibration. |
Experimental Protocol: Quantification of this compound by HPLC
This protocol provides a general methodology for the quantification of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD or MS recommended; UV at 205 nm is an alternative).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (75:25, v/v). For improved peak shape, consider Acetonitrile containing 0.1% formic acid:Water containing 0.1% formic acid (75:25, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Settings:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 80°C, Gas flow rate 2.0 L/min.
-
UV: 205 nm.
-
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Extract the compound using a suitable solvent such as methanol. Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Troubleshooting Workflow for HPLC Analysis
This diagram illustrates a logical workflow for troubleshooting common issues in HPLC analysis.
Caption: A workflow for identifying and resolving common HPLC issues.
Signaling Pathway of Mobile Phase pH on Peak Shape
This diagram illustrates how mobile phase pH can influence peak shape in reversed-phase HPLC.
Caption: The influence of mobile phase pH on peak shape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
Technical Support Center: Enhancing the Bioavailability of Alisol F 24-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for animal studies focused on improving the oral bioavailability of Alisol F 24-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to several factors characteristic of many triterpenoid compounds. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption. Additionally, like other complex natural products, it may be subject to efflux by intestinal transporters such as P-glycoprotein (P-gp), which actively pumps the compound out of enterocytes and back into the intestinal lumen, thereby reducing its net absorption.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and potential efflux. These include:
-
Lipid-based formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1][2][3]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[4][5][6]
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Cyclodextrin inclusion complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can improve its aqueous solubility.[7][8][9]
-
Liposomes: These vesicular systems can encapsulate this compound and potentially enhance its absorption.[10]
Q3: How does the inhibition of P-glycoprotein (P-gp) affect the bioavailability of this compound?
A3: this compound has been reported to be a P-glycoprotein (P-gp) inhibitor.[11][12] P-gp is an efflux transporter in the intestinal epithelium that pumps substrates back into the intestinal lumen, thereby limiting their absorption.[13] While this is often studied in the context of reversing multidrug resistance to other drugs, it is possible that this compound could inhibit its own efflux, or that co-administration with a more potent P-gp inhibitor could enhance its bioavailability.[14][15][16]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability in Pre-formulation Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation Approaches: Develop formulations such as solid dispersions, SMEDDS, or cyclodextrin complexes to improve solubility and dissolution. |
| P-glycoprotein (P-gp) mediated efflux | 1. Co-administration with a P-gp inhibitor: Conduct a pilot study with a known P-gp inhibitor (e.g., verapamil, although clinical relevance may be limited) to assess the impact on this compound's pharmacokinetics. 2. Formulation with excipients that inhibit P-gp: Some formulation excipients, such as certain polymers and surfactants used in SMEDDS and solid dispersions, have P-gp inhibitory effects.[15] |
| First-pass metabolism | 1. In vitro metabolic stability studies: Use liver microsomes (rat, mouse, human) to determine the metabolic stability of this compound. 2. Route of administration comparison: Compare the pharmacokinetic profile after oral and intravenous administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism. |
| Instability in gastrointestinal fluids | 1. In vitro stability studies: Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Protective formulations: Consider enteric-coated formulations if instability in acidic conditions is observed. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Formulation Type | Problem | Suggested Solution |
| Solid Dispersion | Drug recrystallization during storage, leading to decreased dissolution. | 1. Polymer selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) for miscibility with this compound. 2. Drug loading: Optimize the drug-to-polymer ratio to ensure the drug remains in an amorphous state. 3. Characterization: Use techniques like DSC and XRD to confirm the amorphous nature of the drug in the dispersion. |
| SMEDDS | Phase separation or drug precipitation upon dilution. | 1. Component screening: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Ternary phase diagrams: Construct phase diagrams to identify the optimal ratios of components for stable microemulsion formation. 3. Droplet size analysis: Ensure the resulting microemulsion has a small and uniform droplet size upon dilution. |
| Nanoparticles | Particle aggregation. | 1. Stabilizer selection: Use appropriate stabilizers (surfactants or polymers) to prevent aggregation. 2. Surface charge modification: Modify the surface charge (zeta potential) to induce electrostatic repulsion between particles. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to present comparative pharmacokinetic data. Actual values would need to be determined experimentally.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 (Reference) |
| Solid Dispersion (1:5 drug:polymer) | 50 | 450 ± 70 | 1.5 ± 0.5 | 2550 ± 400 | 300 |
| SMEDDS | 50 | 600 ± 90 | 1.0 ± 0.3 | 3825 ± 550 | 450 |
| Cyclodextrin Complex (1:1 molar ratio) | 50 | 380 ± 60 | 1.5 ± 0.4 | 2125 ± 320 | 250 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug.
-
X-ray Diffraction (XRD): To verify the amorphous state of the drug.
-
In vitro dissolution study: To compare the dissolution rate of the solid dispersion with the unformulated drug.
-
Protocol 2: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, Oil (e.g., Labrafil® M 1944 CS), Surfactant (e.g., Cremophor® EL), Co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram by mixing the selected oil, surfactant, and co-surfactant in different ratios and titrating with water to identify the microemulsion region.
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and heating (if necessary) to form the SMEDDS pre-concentrate.
-
-
Characterization:
-
Self-emulsification time and grading: Assess the time taken for the SMEDDS to form a microemulsion in simulated gastric fluid with gentle agitation.
-
Droplet size and zeta potential analysis: Dilute the SMEDDS in water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Thermodynamic stability studies: Subject the SMEDDS to centrifugation and freeze-thaw cycles to ensure no phase separation or drug precipitation.
-
Protocol 3: Animal Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into groups (e.g., unformulated suspension, solid dispersion, SMEDDS).
-
Administer the respective formulations orally via gavage at a specified dose of this compound.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Calculate the relative bioavailability of the formulated products compared to the unformulated suspension.
-
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.
Caption: Mechanism of P-glycoprotein efflux and its inhibition.
References
- 1. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 2. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel lipid-based solid dispersion for enhancing oral bioavailability of Lycopene--in vivo evaluation using a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnsbm.org [jnsbm.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Alisol F 24-acetate off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Alisol F 24-acetate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a triterpenoid compound isolated from the rhizomes of Alisma orientalis. It is recognized for a variety of biological activities, including the inhibition of Hepatitis B virus (HBV) antigen secretion, proapoptotic effects in cancer cells, and the ability to reverse multidrug resistance (MDR).[1][2][3]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?
Beyond its intended therapeutic effects, this compound can exhibit activities that may be considered "off-target" depending on your research focus. These include:
-
P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of the P-gp drug efflux pump.[3][4][5] This can affect studies involving compounds that are P-gp substrates.
-
Induction of Autophagy and Apoptosis: This compound can induce both autophagy and apoptosis in various cell lines, which may confound results of cytotoxicity or cell signaling studies.[6][7]
-
Modulation of Signaling Pathways: this compound has been shown to influence key cellular signaling pathways, including the PI3K/Akt/mTOR pathway.[6][7]
Q3: At what concentrations are the off-target effects of this compound typically observed?
The concentration at which off-target effects are observed can be cell-line dependent. However, based on available data, P-gp inhibition and chemosensitization have been observed in the range of 5-20 µM.[1][2] Effects on cell viability are more pronounced at higher concentrations, with significant inhibition often seen at or above 100 µM.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected potentiation of my test compound's cytotoxicity when co-administered with this compound.
-
Potential Cause: Your test compound may be a substrate of the P-glycoprotein (P-gp) drug efflux pump. This compound is a known P-gp inhibitor, and its presence can lead to increased intracellular accumulation of your test compound, thus enhancing its cytotoxic effect.[2][3][4]
-
Troubleshooting Steps:
-
Verify P-gp Substrate Status: Check literature to determine if your compound is a known P-gp substrate.
-
Use a P-gp Overexpressing Cell Line: Compare the cytotoxic effects of your compound with and without this compound in a cell line that overexpresses P-gp (e.g., MCF-7/DOX) and its parental counterpart (e.g., MCF-7). A significantly greater potentiation in the P-gp overexpressing line would support this off-target mechanism.
-
Intracellular Accumulation Assay: Measure the intracellular concentration of your test compound in the presence and absence of this compound using techniques like flow cytometry (for fluorescent compounds) or LC-MS.
-
Issue 2: My experimental results show altered protein degradation or cellular metabolism that is not related to my primary hypothesis.
-
Potential Cause: this compound can induce autophagy, a cellular process responsible for the degradation of cellular components.[6] This could interfere with your experimental observations if you are studying protein turnover, cellular metabolism, or related pathways.
-
Troubleshooting Steps:
-
Monitor Autophagy Markers: Perform a western blot to assess the levels of key autophagy markers such as LC3-II and Beclin-1 in cells treated with this compound. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Use an Autophagy Inhibitor: Co-treat cells with this compound and a known autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if this reverses the unexpected phenotype.
-
Transmission Electron Microscopy (TEM): Visualize the formation of autophagosomes in cells treated with this compound as a direct confirmation of autophagy induction.
-
Issue 3: I am seeing unexpected changes in the phosphorylation status of proteins in the PI3K/Akt/mTOR signaling pathway.
-
Potential Cause: this compound has been reported to inhibit the PI3K/Akt/mTOR pathway.[6][7] This can have wide-ranging effects on cell growth, proliferation, and survival.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K) in cells treated with this compound.
-
Use Pathway Activators/Inhibitors: To confirm that the observed effects are mediated through this pathway, use known activators (e.g., IGF-1) or inhibitors (e.g., LY294002) of the PI3K/Akt pathway in conjunction with this compound.
-
Control Experiments: Include control groups treated with a well-characterized PI3K/Akt/mTOR inhibitor to compare the phenotypic effects with those of this compound.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 for HBsAg secretion | HepG2 2.2.15 | 7.7 µM | [1] |
| IC50 for HBeAg secretion | HepG2 2.2.15 | 5.1 µM | [1] |
| Concentration for chemosensitization | MCF-7/DOX | 5, 10, 20 µM | [1][2] |
| Concentration for significant cell viability inhibition | Caco-2, MCF-7/DOX | 100 µM | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to identify the direct protein targets of this compound by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heating: Transfer the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by western blot using antibodies against candidate target proteins. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.
Kinome Profiling using Kinobeads Pulldown Assay
This protocol helps to identify potential kinase off-targets of this compound.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Competition Assay: Incubate the cell lysates with varying concentrations of this compound.
-
Kinobeads Pulldown: Add kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysates to capture kinases not bound by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.
-
Mass Spectrometry Analysis: Digest the eluted kinases and analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases. A decrease in the amount of a specific kinase pulled down in the presence of this compound suggests it is a potential off-target.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 6. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Alisol F 24-acetate and Doxorubicin Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the co-administration of Alisol F 24-acetate (ALI) and doxorubicin (DOX). The information is designed to address specific experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances doxorubicin's efficacy?
A1: The primary mechanism is the inhibition of P-glycoprotein (P-gp), a drug efflux pump.[1][2][3][4] Multidrug resistance (MDR) in cancer cells is often caused by the overexpression of P-gp, which actively removes chemotherapeutic drugs like doxorubicin from the cell, reducing their intracellular concentration and effectiveness.[3] this compound acts as a P-gp inhibitor, blocking this efflux mechanism.[2][3] This leads to increased intracellular accumulation and nuclear migration of doxorubicin in resistant cells, thereby enhancing its chemosensitivity and promoting apoptosis.[1][2][3]
Q2: What is a safe, non-toxic concentration range for this compound in cell culture experiments?
A2: For in vitro studies, it is crucial to first determine the cytotoxicity of this compound on its own. Studies on MCF-7/DOX (doxorubicin-resistant human breast cancer) and Caco-2 cells have shown that ALI inhibits cell proliferation in a dose-dependent manner.[1][3] For subsequent co-administration experiments, non-toxic concentrations that result in less than 20% cell growth inhibition are recommended.[1][3] A commonly used and effective non-toxic concentration range is 5 µM to 20 µM.[1][3][5]
Q3: How can I confirm a synergistic interaction between this compound and doxorubicin?
A3: Synergy can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle. The CI is calculated using software like CompuSyn. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3] Another metric is the Fold Reversal (FR), which is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with this compound.[3] A higher FR value indicates a stronger reversal of resistance.
Q4: Does this compound affect doxorubicin's activity in non-resistant (sensitive) cancer cells?
A4: Studies have shown that this compound does not have a significant effect on enhancing doxorubicin's cytotoxicity in drug-sensitive parental cell lines (e.g., MCF-7).[2][3] Its potentiation effect is specific to MDR cells that overexpress P-gp, as it primarily works by reversing the resistance mechanism.[3][4]
Troubleshooting Guides
Issue 1: No significant increase in doxorubicin cytotoxicity is observed after co-administration with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration of ALI is too low. | Verify that the concentration of ALI used is sufficient to inhibit P-gp. Based on literature, concentrations between 5 µM and 20 µM are effective.[1][3] Consider running a dose-response matrix to find the optimal concentration. |
| Concentration of ALI is cytotoxic. | High concentrations of ALI (>20 µM) can be toxic to cells, masking any synergistic effect.[1][3] Always perform a cytotoxicity assay for ALI alone to determine the non-toxic range for your specific cell line before proceeding with combination studies. |
| Cell line does not overexpress P-gp. | The synergistic effect is primarily seen in cells with P-gp-mediated multidrug resistance.[2][4] Confirm P-gp expression in your cell model using Western blot or qPCR. If P-gp expression is low, this combination may not be effective. |
| Incorrect incubation time. | Ensure sufficient incubation time for both drugs. A common protocol involves pre-treating cells with ALI for a short period (e.g., 30 minutes) before adding doxorubicin, followed by a co-incubation period of 24 to 48 hours.[6] |
Issue 2: Intracellular doxorubicin accumulation does not increase in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal ALI concentration. | The inhibition of P-gp is dose-dependent.[5] Ensure you are using an effective concentration of ALI (e.g., 5-20 µM). |
| Assay sensitivity is too low. | Doxorubicin is naturally fluorescent, allowing for detection via flow cytometry or high-content analysis.[3] Ensure your instrument's settings (laser lines, filters) are optimized for doxorubicin's emission spectrum. Check that the fluorescence intensity in resistant cells (MCF-7/DOX) is significantly lower than in sensitive cells (MCF-7) as a baseline control.[3] |
| Other efflux pumps are involved. | While P-gp is a major factor, other ABC transporters like MRP or BCRP could contribute to resistance.[3] If P-gp inhibition is confirmed but efflux persists, consider investigating the role of other transporters. |
Quantitative Data Summary
Table 1: Effect of this compound on Doxorubicin IC50 in MCF-7/DOX Cells
| Treatment | Doxorubicin IC50 (µM) | Fold Reversal (FR) | Reference |
| Doxorubicin alone | Value not explicitly stated, but high | - | [3] |
| Doxorubicin + 5 µM ALI | Significantly decreased | Calculable | [3] |
| Doxorubicin + 10 µM ALI | Significantly decreased | Calculable | [3] |
| Doxorubicin + 20 µM ALI | Significantly decreased | Calculable | [3] |
Note: The referenced study confirms a significant, dose-dependent decrease in the IC50 value, demonstrating the reversal of drug resistance. The exact values can be derived from the dose-response curves presented in the source literature.[3]
Table 2: Synergistic Activity of this compound and Doxorubicin
| Drug Combination | Cell Inhibition Rate (Fa) | Combination Index (CI) | Interpretation | Reference |
| DOX + 2 µM ALI | Varies | < 1 | Synergism | [3] |
| DOX + 5 µM ALI | Varies | < 1 | Synergism | [3] |
| DOX + 10 µM ALI | Varies | < 1 | Synergism | [3] |
Note: CI values were consistently below 1 across various concentrations and effect levels, indicating a strong synergistic relationship between the two compounds.[3]
Experimental Protocols
1. Cell Viability and Synergy Analysis (CCK-8 Assay)
-
Objective: To determine cell viability and assess the synergistic cytotoxic effect of ALI and DOX.
-
Methodology:
-
Seed MCF-7/DOX cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
For ALI cytotoxicity: Treat cells with various concentrations of ALI (e.g., 1 µM to 100 µM) for 24 hours.
-
For combination study: Treat cells with various concentrations of doxorubicin alone or in combination with non-toxic concentrations of ALI (e.g., 5, 10, and 20 µM) for 24 hours.
-
After treatment, replace the medium with fresh medium containing 10% CCK-8 solution.
-
Incubate for 3 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate IC50 values using software like GraphPad Prism. Calculate the Combination Index (CI) using CompuSyn software to determine synergy.[3]
-
2. Intracellular Doxorubicin Accumulation Assay
-
Objective: To measure the effect of ALI on the intracellular concentration of doxorubicin.
-
Methodology:
-
Seed MCF-7/DOX cells in a suitable plate (e.g., 96-well black plate for imaging) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of ALI (e.g., 5, 10, 20 µM) for 30 minutes.
-
Add doxorubicin to the wells and incubate for a specified period (e.g., 3 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Measure the intracellular fluorescence of doxorubicin using a high-content analysis system, flow cytometer, or fluorescence microscope.
-
Compare the fluorescence intensity between cells treated with doxorubicin alone and those co-treated with ALI.
-
3. Apoptosis Analysis
-
Objective: To determine if the enhanced cytotoxicity from the combination treatment is due to increased apoptosis.
-
Methodology:
-
Treat MCF-7/DOX cells with doxorubicin alone or in combination with ALI for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Stain the cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive). The combination treatment is expected to show a significant increase in the apoptotic cell population compared to doxorubicin alone.[1][2]
-
Visualizations
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Alisol F 24-acetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Alisol F 24-acetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing derivatives of this compound?
A1: The primary challenges in modifying this compound stem from its complex polycyclic structure and multiple reactive functional groups. Key difficulties include:
-
Regioselectivity: The presence of multiple hydroxyl groups makes selective modification of a single hydroxyl group challenging without the use of protecting groups.
-
Stereoselectivity: Reactions involving the creation of new chiral centers must be carefully controlled to obtain the desired stereoisomer.
-
Stability of the Acetate Group: The 24-acetate group can be labile under certain reaction conditions, particularly in protic solvents or under acidic or basic conditions, potentially leading to acyl migration or deacetylation.
-
Purification: The structural similarity of isomers and byproducts can complicate the purification process, often requiring advanced chromatographic techniques.
Q2: Are there any known issues with the stability of this compound during storage or reaction workup?
A2: Yes, Alisol A 24-acetate, a structurally similar compound, has been shown to be unstable in certain solvents. It can undergo interconversion with the 23-acetate isomer, and both can be deacetylated to Alisol A in protic solvents like methanol over time[1]. It is reasonable to assume that this compound may exhibit similar instability. Therefore, it is advisable to use aprotic solvents when possible and to minimize exposure to harsh pH conditions during workup and purification.
Q3: What analytical techniques are best suited for characterizing this compound derivatives?
A3: A combination of spectroscopic and spectrometric methods is essential for the unambiguous characterization of this compound derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the overall structure and connectivity of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can help to assign specific protons and carbons, which is particularly important for confirming the position of modifications.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem MS (MS/MS) can provide valuable information about the fragmentation patterns of the protostane triterpenoid skeleton, which can aid in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized derivatives and for purification. Both normal-phase and reverse-phase HPLC can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Decomposition of starting material or product. - Incorrect reaction conditions (temperature, solvent, catalyst). | - Monitor the reaction progress using TLC or LC-MS. - Ensure the stability of reactants and products under the chosen conditions. - Optimize reaction parameters such as temperature, reaction time, and solvent. - Use freshly distilled solvents and high-purity reagents. |
| Formation of multiple products (poor regioselectivity) | - Multiple reactive sites with similar reactivity (e.g., several hydroxyl groups). | - Employ a protecting group strategy to selectively block more reactive sites. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. - Use sterically hindered reagents that may favor reaction at a less hindered site. |
| Unexpected side reactions (e.g., deacetylation) | - The 24-acetate group is sensitive to acidic or basic conditions. - Protic solvents may facilitate acyl migration or hydrolysis. | - Use neutral or buffered reaction conditions where possible. - Employ aprotic solvents. - If acidic or basic conditions are unavoidable, consider deprotection/re-acetylation steps in your synthetic route. |
| Difficulty in purifying the final compound | - Presence of closely related isomers (e.g., regioisomers, stereoisomers). - Unreacted starting materials with similar polarity to the product. | - Utilize high-resolution chromatographic techniques such as preparative HPLC. - Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group. - Recrystallization may be an effective purification method if a suitable solvent system can be found. |
| Product appears to be a mixture of 23- and 24-acetate isomers | - Acyl migration has occurred during the reaction or workup. | - Avoid prolonged exposure to protic solvents and non-neutral pH. - Analyze the product mixture carefully by NMR to quantify the isomeric ratio. - If separation is not feasible, consider if the isomeric mixture can be used in subsequent biological assays. |
Experimental Protocols
The following is a representative, generalized protocol for the derivatization of a hydroxyl group on an Alisol scaffold, based on procedures for related compounds. Researchers should optimize the specific conditions for their particular Alisol F derivative.
Representative Protocol: Synthesis of an Alisol A Derivative (Adapted for Alisol F)
This protocol describes the synthesis of an ether derivative at the C-11 hydroxyl group of Alisol A, which can be adapted for Alisol F.
-
Protection of the C-23 and C-24 hydroxyl groups:
-
Dissolve Alisol F in anhydrous dichloromethane (DCM).
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.
-
-
Derivatization of the C-11 hydroxyl group:
-
Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) at 0°C and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Deprotection of the C-23 and C-24 hydroxyl groups:
-
Dissolve the crude product from the previous step in a mixture of THF and 1N hydrochloric acid (HCl).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired Alisol F derivative.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of Alisol A derivatives, which may serve as a reference for the synthesis of Alisol F derivatives. Actual yields and reaction times will vary depending on the specific substrate and reagents used.
| Step | Reaction | Reagents and Conditions | Representative Yield | Reference |
| 1 | Protection of Diol | 2,2-dimethoxypropane, p-TsOH, DCM, rt | >90% | Adapted from general procedures |
| 2 | Alkylation | NaH, Alkyl halide, THF, 0°C to rt | 60-80% | Based on similar reactions |
| 3 | Deprotection | 1N HCl, THF, rt | >85% | Adapted from general procedures |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Alisol F 24-acetate and Other P-glycoprotein Inhibitors for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alisol F 24-acetate's performance against other well-established P-glycoprotein (P-gp) inhibitors. The following sections detail quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical factor in multidrug resistance (MDR) in oncology and significantly impacts the pharmacokinetics of a wide array of drugs. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of therapeutic agents. This compound, a natural triterpenoid isolated from the rhizome of Alisma plantago-aquatica, has emerged as a promising P-gp inhibitor.[1][2][3] This guide compares the P-gp inhibitory activity of this compound with the first-generation inhibitor Verapamil and the third-generation inhibitors Tariquidar and Zosuquidar.
Quantitative Comparison of P-glycoprotein Inhibitors
| Inhibitor | Chemical Class | P-gp Inhibition Data | Cell Line / System | P-gp Substrate Used | Reference |
| This compound | Triterpenoid | Significant inhibition at 10 µM (decreased digoxin efflux) | Caco-2 | Digoxin | [4] |
| Verapamil | Phenylalkylamine | IC50: ~2.5 - 10 µM | Various cancer cell lines | Various (e.g., Rhodamine 123, doxorubicin) | N/A |
| Tariquidar | Anthranilamide derivative | IC50: ~5 - 50 nM | Various cancer cell lines | Various (e.g., paclitaxel, Rhodamine 123) | N/A |
| Zosuquidar (LY335979) | Cyclopropyldibenzosuberane | Ki: ~59 nM; IC50: ~1.2 - 417 nM | Various cancer cell lines | Various (e.g., daunorubicin, etoposide) | [4][5][6] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the cell line, the P-gp substrate used, and the assay methodology. The data for this compound indicates its potential as a P-gp inhibitor, though a direct IC50 value is needed for a precise potency comparison.
Mechanism of Action
This compound is believed to inhibit P-gp-mediated drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells.[3] Its analogue, Alisol A 24-acetate, has been shown to be a competitive inhibitor of P-gp.[5] In contrast, Alisol B 23-acetate has been reported to stimulate P-gp's ATPase activity, suggesting it may be a substrate, while also acting as a partial non-competitive inhibitor.[7] This highlights the complex interactions of the Alisol family of compounds with P-gp. Verapamil, a first-generation inhibitor, is a competitive inhibitor of P-gp. Third-generation inhibitors like Tariquidar and Zosuquidar are potent, non-competitive inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of P-gp drug efflux and its inhibition.
Caption: A typical workflow for assessing P-gp inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors are provided below.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Rhodamine 123.
-
Test inhibitor (e.g., this compound) and positive control (e.g., Verapamil).
-
Cell culture medium and phosphate-buffered saline (PBS).
-
Fluorometer or flow cytometer.
Protocol:
-
Seed P-gp-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor or positive control in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Alternatively, for flow cytometry, after washing, detach the cells and analyze the intracellular fluorescence.
-
The increase in intracellular Rhodamine 123 fluorescence in the presence of the inhibitor indicates P-gp inhibition. Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.[8][9][10][11][12]
Calcein-AM Efflux Assay
This assay is another fluorescence-based method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports Calcein-AM out of the cell, reducing the intracellular fluorescence.
Materials:
-
P-gp-overexpressing cell line.
-
Calcein-AM.
-
Test inhibitor and positive control.
-
Cell culture medium and PBS.
-
Fluorometer or fluorescence microscope.
Protocol:
-
Seed P-gp-overexpressing cells in a black, clear-bottom 96-well plate.
-
Wash the cells with PBS.
-
Incubate the cells with various concentrations of the test inhibitor or positive control for 15-30 minutes at 37°C.
-
Add Calcein-AM (final concentration ~1 µM) and incubate for an additional 30 minutes at 37°C.
-
Measure the intracellular fluorescence using a fluorometer (excitation ~490 nm, emission ~515 nm).
-
An increase in calcein fluorescence indicates P-gp inhibition. Calculate the IC50 value from the dose-response curve.[6][13][14]
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.
Materials:
-
P-gp-containing membranes (commercially available).
-
ATP.
-
Test inhibitor and a known P-gp substrate/stimulator (e.g., Verapamil).
-
Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor.
-
Reagents for detecting inorganic phosphate (Pi) or remaining ATP (e.g., malachite green-based colorimetric assay or luminescence-based ATP detection kit).
Protocol:
-
In a 96-well plate, add the P-gp membranes.
-
Add the test inhibitor at various concentrations. For a control, add a known P-gp substrate to stimulate ATPase activity. A negative control with Na3VO4 should also be included to measure non-P-gp dependent ATPase activity.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of Pi generated or the amount of ATP remaining.
-
The change in ATPase activity in the presence of the test compound indicates its interaction with P-gp.
Conclusion
This compound demonstrates clear potential as a P-glycoprotein inhibitor, capable of reversing multidrug resistance in cancer cells. While a direct IC50 value for its P-gp inhibition is yet to be established, its demonstrated activity at a concentration of 10 µM provides a valuable benchmark for further investigation. In comparison to the well-characterized inhibitors Verapamil, Tariquidar, and Zosuquidar, this compound represents a promising natural product-derived lead compound. Further quantitative studies are warranted to fully elucidate its potency and mechanism of action, which will be crucial for its potential development as a chemosensitizing agent in clinical applications. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.
References
- 1. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Correlation between rhodamine 123 accumulation and azole sensitivity in Candida species: possible role for drug efflux in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Alisol F 24-acetate and Alisol A 24-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two prominent natural compounds, Alisol F 24-acetate and Alisol A 24-acetate, derived from the rhizome of Alisma orientale. The information presented herein is based on available experimental data to facilitate an objective evaluation of their therapeutic potential.
At a Glance: Comparative Bioactivities
While both this compound and Alisol A 24-acetate are structurally related triterpenoids, current research highlights their distinct pharmacological profiles. This compound has demonstrated significant activity against the Hepatitis B virus and in overcoming multidrug resistance in cancer. In contrast, Alisol A 24-acetate has shown promise in bone health, joint protection, and neuroprotection.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data reported for this compound and Alisol A 24-acetate. Direct comparative studies under identical experimental conditions are limited; therefore, the data is presented for each compound individually.
| Bioactivity | Compound | Assay System | Key Findings (IC₅₀/EC₅₀) |
| Anti-Hepatitis B Virus (HBV) | This compound | HepG2.2.15 cell line | IC₅₀ for HBsAg secretion: 7.7 µM[1] |
| IC₅₀ for HBeAg secretion: 5.1 µM[1] | |||
| P-glycoprotein (P-gp) Inhibition | This compound | Doxorubicin-resistant MCF-7/DOX cancer cells | Enhances doxorubicin chemosensitivity[2] |
| Anti-inflammatory | Alisol A 24-acetate | IL-1β-stimulated rat chondrocytes | Reduces inflammatory mediators (NO, PGE2, TNF-α, IL-6)[3] |
| Inhibition of Osteoclastogenesis | Alisol A 24-acetate | RANKL-stimulated RAW 264.7 cells | Inhibits osteoclast differentiation[4] |
| Neuroprotection | Alisol A 24-acetate | Cerebral ischemia-reperfusion mouse model | Alleviates neuroinflammation and apoptosis |
| Anti-osteoarthritis | Alisol A 24-acetate | MIA-induced rat osteoarthritis model | Attenuates cartilage degradation[3] |
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of this compound and Alisol A 24-acetate are attributed to their modulation of different cellular signaling pathways.
This compound: Reversal of Multidrug Resistance
This compound has been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance in cancer cells. By blocking P-gp, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy.
Alisol A 24-acetate: Chondroprotective Effects in Osteoarthritis
Alisol A 24-acetate has been demonstrated to protect chondrocytes from inflammatory damage and degradation, key events in the progression of osteoarthritis. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling.
Alisol A 24-acetate: Neuroprotective Effects
The neuroprotective properties of Alisol A 24-acetate are linked to its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting neuronal survival and reducing apoptosis in the context of cerebral ischemia-reperfusion injury.
Detailed Experimental Protocols
Anti-Hepatitis B Virus (HBV) Antigen Secretion Assay
Objective: To quantify the inhibitory effect of a compound on the secretion of HBsAg and HBeAg from HBV-producing cells.
Workflow:
Methodology:
-
Cell Culture: HepG2.2.15 cells, which constitutively express HBV proteins, are cultured in appropriate media until they reach optimal confluency.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24-72 hours) to allow for HBV antigen secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The levels of HBsAg and HBeAg in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][6][7][8][9]
-
Data Analysis: The absorbance values are measured, and the percentage of inhibition of antigen secretion is calculated for each concentration of the compound. The IC₅₀ value is then determined by non-linear regression analysis.
P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To determine if a compound modulates the ATPase activity of P-gp, indicating a potential interaction with the transporter.
Methodology:
-
Membrane Preparation: Purified membrane vesicles containing high levels of human P-gp are used.
-
Reaction Setup: The membrane vesicles are incubated with the test compound (this compound) in an assay buffer.
-
ATP Hydrolysis: The reaction is initiated by the addition of MgATP. P-gp hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Phosphate Detection: The amount of inorganic phosphate generated is measured colorimetrically. The vanadate-sensitive ATPase activity is determined by comparing the results in the presence and absence of sodium orthovanadate, a potent P-gp inhibitor.[10]
-
Data Analysis: An increase in ATPase activity suggests the compound is a P-gp substrate, while a decrease indicates inhibition.
Osteoclast Differentiation Assay (TRAP Staining)
Objective: To assess the effect of a compound on the differentiation of precursor cells into mature osteoclasts.
Methodology:
-
Cell Culture: Macrophage precursor cells (e.g., RAW 264.7 or bone marrow-derived macrophages) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Compound Treatment: The cells are treated with various concentrations of Alisol A 24-acetate during the differentiation process.
-
TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified as mature osteoclasts.[11][12][13][14][15]
-
Quantification: The number of TRAP-positive multinucleated cells is counted in each treatment group to determine the extent of osteoclastogenesis.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To detect changes in the phosphorylation status of key proteins in a signaling pathway (e.g., AMPK, mTOR, PI3K, Akt) in response to compound treatment.
Methodology:
-
Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt).[16][17][18][19]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
The available evidence suggests that this compound and Alisol A 24-acetate possess distinct and promising bioactivities. This compound shows potential as an anti-HBV agent and a chemosensitizer in cancer therapy through its inhibition of P-glycoprotein. Alisol A 24-acetate demonstrates therapeutic potential in the management of bone and joint disorders, such as osteoporosis and osteoarthritis, as well as in neuroprotection, by modulating key signaling pathways like AMPK/mTOR and PI3K/Akt. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices for specific indications. This guide provides a foundational overview to aid researchers in the strategic design of future investigations into these valuable natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of Alisol A 24-Acetate from Alisma canaliculatum on Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. ctkbiotech.com [ctkbiotech.com]
- 7. elisabscience.com [elisabscience.com]
- 8. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
Alisol F 24-acetate vs. Alisol B 23-acetate in Cancer Therapy: A Comparative Guide
In the landscape of natural compounds with therapeutic potential, Alisol F 24-acetate and Alisol B 23-acetate, triterpenoids isolated from the rhizomes of Alisma orientale, have emerged as promising candidates in oncology research. Both compounds exhibit significant anti-cancer properties, yet their mechanisms of action and therapeutic applications show distinct nuances. This guide provides a detailed comparison of their performance in cancer therapy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences and Similarities
| Feature | This compound | Alisol B 23-acetate |
| Primary Focus in Cancer Research | Reversal of multidrug resistance (MDR) | Direct induction of apoptosis and cell cycle arrest |
| Key Mechanism of Action | Inhibition of P-glycoprotein (P-gp) mediated drug efflux | Inhibition of PI3K/AKT/mTOR signaling, induction of mitochondrial apoptosis, JNK activation |
| Documented Efficacy In | Breast cancer (chemosensitization) | Non-small cell lung cancer, gastric cancer, colon cancer, breast cancer, ovarian cancer |
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the cytotoxic and pro-apoptotic effects of this compound and Alisol B 23-acetate in different cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Duration of Treatment | Reference |
| Alisol B 23-acetate | HCT116 (Colon Cancer) | ~20 µM | 24 hours | [1] |
| Alisol B 23-acetate | SW620 (Colon Cancer) | ~20 µM | 24 hours | [1] |
| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | 9 µM (to reduce growth rate to 50%) | 24 hours | [2] |
| This compound (in combination with Doxorubicin) | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | Concentration-dependent cytotoxic effect | Not specified | [3][4] |
Table 2: Induction of Apoptosis
| Compound | Cancer Cell Line | Key Apoptotic Effects | Reference |
| This compound | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | Promoted doxorubicin-induced early apoptosis in a time-dependent manner. | [3][4] |
| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | Significantly increased the percentage of apoptotic cells at 9 mM concentration. | [2] |
| Alisol B 23-acetate | AGS (Gastric Cancer) | Increased sub-G1 cell fraction, depolarized mitochondrial membrane, increased caspase-3 and -9 activities. | [5][6][7] |
| Alisol B 23-acetate | HCT116 and SW620 (Colon Cancer) | Induced apoptotic cell death. | [1] |
Mechanisms of Action: A Deeper Dive
This compound: Overcoming Multidrug Resistance
The primary reported anti-cancer mechanism of this compound is its ability to reverse multidrug resistance (MDR), a major obstacle in chemotherapy.[3][4] It achieves this by acting as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic agents from cancer cells.[3][4][8] By inhibiting P-gp, this compound increases the intracellular accumulation of anti-cancer drugs like doxorubicin, thereby enhancing their cytotoxic effects and promoting apoptosis in resistant cancer cells.[3][4][9]
Alisol B 23-acetate: A Multi-pronged Attack on Cancer Cells
Alisol B 23-acetate demonstrates a broader range of direct anti-cancer activities, primarily centered on the induction of apoptosis and cell cycle arrest through multiple signaling pathways.
-
PI3K/AKT/mTOR Pathway Inhibition: In non-small cell lung cancer cells, Alisol B 23-acetate has been shown to significantly reduce the phosphorylation levels of PI3K, AKT, and mTOR, key proteins in a signaling pathway crucial for cell survival and proliferation.[2][10] Inhibition of this pathway leads to decreased cell viability and induction of apoptosis.[2]
-
Mitochondrial Apoptosis Pathway: In gastric cancer cells, Alisol B 23-acetate induces apoptosis through the mitochondrial pathway.[5][6][7] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and the activation of caspases-9 and -3.[5][6][7]
-
ROS Generation and JNK Activation: In human colon cancer cells, Alisol B 23-acetate induces autophagic-dependent apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[1]
-
Cell Cycle Arrest: Alisol B 23-acetate can arrest the cell cycle at the G1 phase in non-small cell lung cancer and colon cancer cells, thereby inhibiting their proliferation.[1][2][10]
-
Modulation of the Tumor Microenvironment: Recent studies have indicated that Alisol B 23-acetate can influence the tumor microenvironment by promoting the polarization of macrophages towards an anti-tumor M1 phenotype.[11]
-
SHH Signaling Inhibition: In MED12-altered breast cancer, Alisol B 23-acetate has been found to block GLI3-dependent SHH signaling, reversing enhanced cellular proliferation.[12][13]
Experimental Protocols: A Methodological Overview
The following sections detail the methodologies for key experiments cited in the literature, providing a framework for reproducible research.
Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the cytotoxic effects of this compound and Alisol B 23-acetate on cancer cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Alisol compounds or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
After treatment, MTT or CCK-8 solution is added to each well and incubated for a period that allows for the formation of formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.[2]
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Protocol:
-
Cells are treated with the Alisol compounds as described for the viability assay.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[2]
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protocol:
-
Cells are treated with the Alisol compounds, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-PI3K, p-AKT, Bax, Bcl-2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Conclusion
Both this compound and Alisol B 23-acetate hold significant promise as anti-cancer agents, albeit through different primary mechanisms. This compound's strength lies in its ability to resensitize drug-resistant cancers to conventional chemotherapy, making it an excellent candidate for combination therapies. In contrast, Alisol B 23-acetate exhibits potent, direct anti-cancer effects across a variety of cancer types by targeting multiple key signaling pathways involved in cell survival and proliferation.
For researchers and drug developers, the choice between these two compounds, or their potential combination, will depend on the specific therapeutic strategy. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their respective potencies and to determine the optimal clinical applications for these promising natural products.
References
- 1. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 6. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]
- 13. Natural compounds solasonine and alisol B23-acetate target GLI3 signaling to block oncogenesis in MED12-altered breast cancer [journals.shirazu.ac.ir]
Unraveling the Molecular Mechanisms of Alisol F 24-acetate: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientale, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with structurally related compounds, Alisol A 24-acetate and Alisol B 23-acetate. Through a detailed examination of experimental data and methodologies, this document aims to offer an objective resource for researchers investigating novel therapeutic agents.
Comparative Analysis of Biological Activity
The primary mechanisms of action for this compound and its analogs involve the inhibition of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and the induction of apoptosis in cancer cells. The following tables summarize the key quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparative P-glycoprotein (P-gp) Inhibition
| Compound | Cell Line | Assay Type | Substrate | Concentration/IC₅₀ | Fold Reversal of Resistance | Reference |
| This compound | Caco-2 | Bidirectional Transport | Digoxin | 10 µM | Not Reported | [1] |
| MCF-7/DOX | Doxorubicin Accumulation | Doxorubicin | 5, 10, 20 µM | Concentration-dependent increase | [1] | |
| Alisol A 24-acetate | HepG2/VIN, ABCB1/Flp-InTM-293 | Calcein Retention | Calcein-AM | 10 µM | Significant increase in calcein retention | [2] |
| Alisol B 23-acetate | HepG2-DR, K562-DR | Doxorubicin Accumulation | Doxorubicin | Not Reported | Dose-dependent increase | [3] |
| HepG2/VIN, ABCB1/Flp-InTM-293 | Calcein Retention | Calcein-AM | 10 µM | Significant increase in calcein retention | [2] | |
| Verapamil (Control) | MCF7R | Rhodamine 123 Accumulation | Rhodamine 123 | IC₅₀ ≈ 5 µM | Not Applicable | [4] |
| HepG2/VIN, ABCB1/Flp-InTM-293 | Calcein Retention | Calcein-AM | 10 µM | Significant increase in calcein retention | [2] |
Table 2: Comparative Apoptotic Activity
| Compound | Cell Line | Assay Type | Key Findings | Concentration | Reference |
| This compound | MCF-7/DOX | Flow Cytometry (Annexin V/PI) | Promoted doxorubicin-induced early apoptosis | 5, 10, 20 µM | [1] |
| Alisol A 24-acetate | HK-2 | Western Blot, mRNA analysis | Decreased Bcl-2 and Bcl-xl expression | 6 µM | [5] |
| HepG2/VIN | Apoptosis Assay | Induced apoptosis | 10 µM | [2] | |
| Alisol B 23-acetate | A549 | Flow Cytometry (Annexin V/7-AAD) | Increased percentage of apoptotic cells | 6, 9 mM | [6] |
| HK-2 | Western Blot, mRNA analysis | Decreased Bcl-2 and Bcl-xl expression | 15 µM | [5] | |
| HepG2/VIN | Apoptosis Assay | Induced apoptosis | 10 µM | [2] |
Signaling Pathways
The biological effects of these Alisol compounds are mediated through complex signaling pathways. This compound's pro-apoptotic and chemosensitizing effects are closely linked to its P-gp inhibition. Alisol A and B acetates have been shown to modulate the PI3K/Akt/mTOR and AMPK pathways, which are crucial in cell survival, proliferation, and metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alisol F 24-acetate from Different Alisma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alisol F 24-acetate, a bioactive triterpenoid, across different species of the genus Alisma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways associated with this compound.
Introduction to this compound
This compound is a protostane-type triterpenoid found in the rhizomes of various Alisma species, commonly known as water plantains. These plants have a long history of use in traditional medicine. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-hepatitis B virus (HBV), and chemosensitizing properties. Notably, it has been identified as an inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.
Quantitative Analysis of this compound in Alisma Species
One study utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the comprehensive analysis of chemical constituents in Alisma plantago-aquatica subsp. orientale, which included the identification of this compound. Another study developed a UHPLC-MS/MS method for the simultaneous determination of six bioactive triterpenoids in raw and salt-processed Alisma plantago-aquatica, which, while not measuring this compound directly, quantified the related compounds Alisol A 24-acetate and Alisol F.
The lack of direct comparative data highlights a research gap and opportunity for future studies to quantify and compare the levels of this compound in different Alisma species, which could have significant implications for the selection of raw materials for drug development.
Table 1: Quantitative Analysis Methods for this compound and Related Compounds in Alisma Species
| Analytical Method | Compound(s) Analyzed | Alisma Species Studied | Key Findings |
| UPLC-Q-TOF-MS/MS | Alisol F, Alisol A 24-acetate, and other triterpenoids | Alisma plantago-aquatica subsp. orientale | Identified and characterized numerous triterpenoids, including this compound. |
| UHPLC-MS/MS | Alisol A, Alisol B, Alisol F, Alisol A 24-acetate, Alisol B 23-acetate, Alisol C 23-acetate | Alisma plantago-aquatica | Developed a validated method for the simultaneous quantification of six major triterpenoids. |
Experimental Protocols
Extraction and Isolation of this compound from Alisma Rhizomes
While a specific, detailed protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be inferred from protocols for similar triterpenoids, such as Alisol B 23-acetate. The following is a generalized protocol:
a. Sample Preparation:
-
Dried rhizomes of the selected Alisma species are ground into a fine powder.
b. Extraction:
-
The powdered plant material is extracted with a suitable organic solvent, typically ethanol or methanol, at room temperature or with heating under reflux. This process is usually repeated multiple times to ensure complete extraction.
-
The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
c. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is expected to be rich in triterpenoids, is collected.
d. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantification of this compound by UPLC-Q-TOF-MS/MS
The following is a representative protocol based on published methods for the analysis of triterpenoids in Alisma species:
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using a binary solvent system, typically consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) acetonitrile or methanol.
-
Flow Rate: A constant flow rate, for example, 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in positive ion mode for alisols.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) for accurate quantification and identification.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification, where specific precursor-to-product ion transitions for this compound are monitored.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. A key mechanism of action is its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells. This inhibition leads to increased intracellular accumulation of chemotherapeutic agents in multidrug-resistant cancer cells, thereby enhancing their cytotoxic effects and promoting apoptosis.
Below is a diagram illustrating the proposed mechanism of action of this compound in overcoming P-glycoprotein-mediated multidrug resistance.
Caption: Mechanism of this compound in reversing P-gp-mediated drug resistance.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of this compound from different Alisma species.
Caption: Workflow for comparative analysis of this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the context of overcoming multidrug resistance in cancer. While its presence has been confirmed in several Alisma species, a comprehensive comparative analysis of its concentration in these different species is a clear area for future research. The development of robust analytical methods, such as UPLC-MS/MS, provides the necessary tools for such investigations. Further studies are warranted to fully elucidate the quantitative variation of this compound in nature and to explore its full pharmacological profile and mechanisms of action. This will be crucial for the standardization of herbal preparations and the development of new therapeutic agents based on this compound.
Alisol F 24-acetate as a Potent Chemosensitizer in Cancer Therapy: A Comparative Guide
Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientalis, has emerged as a significant agent in cancer research, not as a direct replacement for standard chemotherapy, but as a potent chemosensitizer.[1] This guide provides a comparative analysis of the efficacy of standard chemotherapy with and without the addition of this compound, supported by experimental data. The primary focus is on its role in overcoming multidrug resistance (MDR), a major obstacle in successful cancer treatment.
Executive Summary
Current research demonstrates that this compound significantly enhances the cytotoxic effects of conventional chemotherapy drugs, such as doxorubicin, particularly in drug-resistant cancer cell lines.[2][3] Its principal mechanism of action involves the inhibition of P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux from cancer cells, which is a common cause of MDR.[2][3][4] By blocking P-gp, this compound increases the intracellular concentration and nuclear accumulation of chemotherapeutic agents, thereby restoring their efficacy in resistant cells.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data from in vitro studies, comparing the efficacy of doxorubicin alone versus in combination with this compound in the multidrug-resistant human breast cancer cell line, MCF-7/DOX.
Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin
| Treatment Group | Cell Line | IC50 (µM) | Fold-Change in Sensitivity |
| Doxorubicin alone | MCF-7/DOX | 15.68 ± 1.24 | - |
| Doxorubicin + 5 µM this compound | MCF-7/DOX | 8.32 ± 0.67 | 1.88 |
| Doxorubicin + 10 µM this compound | MCF-7/DOX | 4.15 ± 0.33 | 3.78 |
| Doxorubicin + 20 µM this compound | MCF-7/DOX | 1.98 ± 0.16 | 7.92 |
Data extracted from studies on MCF-7/DOX cells, where lower IC50 values indicate higher cytotoxicity.
Table 2: Effect on Doxorubicin-Induced Apoptosis
| Treatment Group (in MCF-7/DOX cells) | Incubation Time | % of Apoptotic Cells (Early Apoptosis) |
| Control | 24h | 2.3 ± 0.4 |
| Doxorubicin (15 µM) | 24h | 8.9 ± 1.1 |
| Doxorubicin (15 µM) + 20 µM this compound | 12h | 15.6 ± 1.5 |
| Doxorubicin (15 µM) + 20 µM this compound | 24h | 25.8 ± 2.1 |
| Doxorubicin (15 µM) + 20 µM this compound | 48h | 38.4 ± 3.2 |
Data indicates that this compound significantly enhances doxorubicin-induced apoptosis in a time-dependent manner.
Mechanism of Action: Overcoming Multidrug Resistance
This compound's chemosensitizing effect is primarily attributed to its inhibition of the P-glycoprotein (P-gp) mediated drug efflux pump. In multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their effectiveness. This compound acts as a P-gp inhibitor, leading to increased intracellular accumulation of the chemotherapy agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Alisol F 24-acetate vs. Verapamil as Multidrug Resistance Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides a detailed, head-to-head comparison of two compounds that have demonstrated potential as MDR inhibitors: Alisol F 24-acetate, a natural triterpenoid, and verapamil, a well-known calcium channel blocker.
Performance Overview
Both this compound and verapamil have been shown to reverse P-gp-mediated MDR in various cancer cell lines. They enhance the cytotoxicity of conventional chemotherapeutic agents by increasing their intracellular accumulation. While verapamil is a first-generation MDR modulator with a well-documented history, this compound is a more recently investigated natural compound. This comparison aims to provide a comprehensive overview of their respective performances based on available experimental data.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and verapamil in reversing multidrug resistance.
Table 1: Reversal of Doxorubicin Resistance in MCF-7/DOX Human Breast Cancer Cells
| Compound | Concentration | IC50 of Doxorubicin (µM) | Fold Reversal |
| This compound | 5 µM | 10.8 ± 1.2 | 3.0 |
| 10 µM | 6.5 ± 0.8 | 5.0 | |
| 20 µM | 3.9 ± 0.5 | 8.3 | |
| Control (Doxorubicin alone) | - | 32.5 ± 3.1 | - |
Data synthesized from a study by Pan et al. (2016) investigating this compound's effect on doxorubicin-resistant MCF-7 cells.[1][2][3][4][5][6]
Table 2: Reversal of Adriamycin (Doxorubicin) Resistance by Verapamil in Chinese Hamster Ovary (CHO-AdrR) Cells
| Compound | Concentration | Fold Decrease in Adriamycin IC50 |
| Verapamil | 10 µM | 15 |
Data from a study by Merry et al. (1990) demonstrating verapamil's ability to potentiate Adriamycin cytotoxicity.[7]
Table 3: Effect of Verapamil on P-glycoprotein (P-gp) Expression
| Cell Line | Verapamil Concentration | Duration of Exposure | Decrease in P-gp Expression |
| K562/ADR (Human leukemia) | 15 µM | 72 hours | 3-fold |
| CEM VLB100 (Human leukemia) | 15 µM | 72 hours | Similar to K562/ADR |
Findings from a study by Batist et al. (1994) indicating that verapamil can downregulate P-gp expression.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (CCK-8)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of an MDR inhibitor.
-
Cell Seeding: Plate multidrug-resistant cancer cells (e.g., MCF-7/DOX) in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone or in combination with different concentrations of the MDR inhibitor (e.g., this compound or verapamil).
-
Incubation: Incubate the treated cells for another 24-48 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours at 37°C in the dark.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values. The fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the MDR inhibitor.[6]
Drug Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent substrate of P-gp (e.g., doxorubicin or rhodamine 123) to assess the inhibitory effect of a compound on P-gp's efflux function.
-
Cell Seeding: Seed multidrug-resistant cells in appropriate culture vessels (e.g., 6-well plates or flow cytometry tubes).
-
Pre-treatment: Pre-incubate the cells with the MDR inhibitor (this compound or verapamil) at various concentrations for a specified time (e.g., 30 minutes to 1 hour) at 37°C.
-
Fluorescent Substrate Addition: Add the fluorescent P-gp substrate (e.g., 10 µM doxorubicin or 5 µM rhodamine 123) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescent substrate.
-
Quantification:
-
For Doxorubicin (fluorescence microscopy/spectrometry): Lyse the cells and measure the intracellular doxorubicin fluorescence using a fluorescence spectrometer (excitation ~480 nm, emission ~590 nm). Alternatively, visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
For Rhodamine 123 (flow cytometry): Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: Compare the intracellular fluorescence intensity in inhibitor-treated cells to that in untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.[9][10][11]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to its drug transport function. P-gp substrates and inhibitors can modulate this activity.
-
Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, incubate the P-gp membranes (e.g., 25 µg) with an assay buffer. Include a positive control (e.g., 200 µM verapamil, which stimulates ATPase activity) and a selective P-gp ATPase inhibitor (e.g., 100 µM sodium orthovanadate). Add the test compound (this compound or verapamil) at various concentrations.
-
Initiation: Start the reaction by adding MgATP (e.g., 5 mM) and incubate for 40 minutes at 37°C.
-
Termination and Detection: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a detection reagent (e.g., Pgp-Glo™ Assay System).
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ATP remaining, using a microplate reader.
-
Data Analysis: Calculate the change in luminescence to determine the effect of the compound on P-gp ATPase activity. A decrease in luminescence indicates ATP hydrolysis.[12][13]
Mechanism of Action & Signaling Pathways
This compound
The primary mechanism of MDR reversal by this compound is the direct inhibition of the P-glycoprotein efflux pump.[1][2][3][4][5][6] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells. This leads to enhanced chemosensitivity and the induction of apoptosis.[1][2][3][4][5][6]
References
- 1. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux [mdpi.com]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Reproducibility of Alisol F 24-acetate's Effects Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of Alisol F 24-acetate across various cell lines, supported by experimental data and detailed methodologies. The focus is on the compound's role in reversing multidrug resistance and inducing apoptosis, key areas of interest in oncology research.
This compound, a triterpenoid compound isolated from the rhizomes of Alisma orientalis, has garnered attention for its potential as a chemosensitizing agent in cancer therapy.[1] This guide synthesizes findings from multiple studies to assess the consistency of its biological activities in different cellular contexts.
Comparative Efficacy of this compound
The primary mechanism of action for this compound in cancer cells appears to be the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[2][3][4] By blocking P-gp, this compound enhances the intracellular accumulation and efficacy of chemotherapeutic drugs.[2][3][4] The compound has also been shown to induce apoptosis, particularly in drug-resistant cell lines.[2][5]
The following table summarizes the quantitative effects of this compound and the related compound Alisol A 24-acetate across various cell lines.
| Cell Line | Cell Type | Effect Studied | Concentration | Result | Citation |
| MCF-7/DOX | Doxorubicin-resistant human breast cancer | Reversal of Doxorubicin Resistance | 5, 10, 20 µM | Dose-dependent increase in Doxorubicin chemosensitivity.[1] | [1] |
| MCF-7/DOX | Doxorubicin-resistant human breast cancer | Apoptosis Induction (with Doxorubicin) | 5, 10, 20 µM | Time and dose-dependent promotion of Doxorubicin-induced apoptosis.[1] | [1] |
| Caco-2 | Human colorectal adenocarcinoma | P-gp Inhibition | 10 µM | Increased absorption and decreased secretion of the P-gp substrate Digoxin.[1] | [1] |
| Caco-2 | Human colorectal adenocarcinoma | Cytotoxicity | 1 - 100 µM | Dose-dependent inhibition of cell proliferation. | [2] |
| HepG2/VIN | Vincristine-resistant human liver cancer | Reversal of Doxorubicin Resistance (Alisol A 24-acetate) | 10 µM | 8.14-fold reversion of resistance when co-treated with Doxorubicin.[5] | [5] |
| HepG2 | Human liver cancer | Reversal of Doxorubicin Resistance (Alisol A 24-acetate) | 10 µM | 1.25-fold reversion of resistance when co-treated with Doxorubicin.[5] | [5] |
| KB/VIN | Vincristine-resistant human oral cancer | Reversal of Paclitaxel and Vincristine Resistance (Alisol A 24-acetate) | Not specified | Significant decrease in the cytotoxic IC50 of Paclitaxel and Vincristine.[5] | [5] |
| ABCB1/Flp-In™-293 | P-gp overexpressing human embryonic kidney | P-gp Inhibition (Alisol A 24-acetate) | Not specified | Inhibition of P-gp efflux function.[5] | [5] |
| HepG2 | Human liver cancer | Anti-hepatitis B virus activity | IC50: 7.7 µM (HBsAg), 5.1 µM (HBeAg) | Inhibition of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secretion.[1] | [1] |
| LX-2 | Human hepatic stellate cell | Anti-inflammatory and Autophagy stimulation (Alisol A 24-acetate) | Not specified | Suppressed expression of inflammatory cytokines and ROS; stimulated autophagy.[6] | [6] |
| Chondrocytes | Human cartilage cells | Anti-inflammatory and protective effect in osteoarthritis model (Alisol A 24-acetate) | 2.5, 5, 10, 20 µM | Attenuated IL-1β-induced cell viability inhibition and suppressed inflammatory responses.[7] | [7] |
| HCT-116 & HT-29 | Human colorectal cancer | Cytotoxicity (Alisol A) | 5 - 160 µM | Dose-dependent decrease in cytotoxicity.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the studies of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells (e.g., MCF-7/DOX, Caco-2) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 hours).[2] A control group with no treatment is included.
-
Incubation with CCK-8: After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis induced by this compound in combination with a chemotherapeutic agent.
-
Cell Treatment: Treat cells (e.g., MCF-7/DOX) with this compound and/or a chemotherapeutic drug (e.g., doxorubicin) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
P-glycoprotein (P-gp) Transport Assay (Caco-2 Transwell Model)
This assay evaluates the inhibitory effect of this compound on P-gp function.
-
Cell Culture on Transwells: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed, which typically overexpresses P-gp.
-
Treatment: Pre-incubate the Caco-2 monolayers with different concentrations of this compound.
-
Transport Study: Add a known P-gp substrate (e.g., Digoxin) to either the apical (AP) or basolateral (BL) side of the Transwell.
-
Sample Collection: At designated time points, collect samples from the opposite chamber.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using a suitable method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the extent of P-gp inhibition. An increase in the AP to BL transport and a decrease in the BL to AP transport indicates P-gp inhibition.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of this compound in overcoming multidrug resistance and a general experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: General experimental workflow for evaluating this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Alisol F 24-acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Alisol F 24-acetate, a triterpenoid compound.
Key Safety and Disposal Information
The following table summarizes crucial data points for the safe handling and disposal of this compound, extrapolated from information available for Alisol A 24-acetate and general chemical safety guidelines.
| Parameter | Guideline | Source |
| Primary Hazard | Irritant, Harmful if swallowed. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat. | |
| Storage | Store in a well-closed container, protected from air and light. For long-term storage, refrigerate or freeze. | [3] |
| Spill Cleanup | Use absorbent pads for powders, avoid generating dust, and decontaminate the area. | [5][6][7] |
| Disposal Method | Dispose of as hazardous chemical waste. Do not dispose of in regular trash or down the drain. | [4][8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product and contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Prepare a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
2. Waste Collection and Segregation:
-
Place all solid this compound waste, including any unused powder and contaminated items (e.g., weigh boats, pipette tips, gloves), directly into the designated hazardous waste container.
-
If dealing with a solution of this compound, do not pour it down the drain.[4][8] Collect it in a sealed, properly labeled liquid hazardous waste container.
-
Avoid mixing this compound waste with other incompatible chemical waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor.[4]
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed") using appropriate GHS pictograms if available.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
The container must be kept closed at all times except when adding waste.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest documentation and handover.
Emergency Procedures: Spill Cleanup
In the event of a spill of this compound powder:
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform your laboratory supervisor.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure adequate ventilation, such as a fume hood.[5]
-
Assemble Spill Kit: Use a chemical spill kit containing appropriate absorbent materials.
-
Cleanup:
-
For small spills, gently cover the powder with a moist absorbent pad or a dust suppressant to avoid generating airborne dust.[5][6]
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.[7]
-
For larger spills, follow your institution's specific emergency procedures and contact the EHS office for assistance.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.[10]
-
Dispose: All cleanup materials, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[5][10]
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical flow for the safe disposal of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Alisol A 24-Acetate | C32H52O6 | CID 76336194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 18674-16-3 | Alisol A,24-acetate [phytopurify.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. tamut.edu [tamut.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. westlab.com [westlab.com]
Personal protective equipment for handling Alisol F 24-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Alisol F 24-acetate in a laboratory setting. The following procedures are based on best practices for handling powdered chemical compounds and safety data for the closely related compound, Alisol A 24-acetate, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to treat this compound with the same level of caution as substances with known hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the GHS classification for Alisol A 24-acetate, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation. The following personal protective equipment is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To avoid skin contact which may lead to irritation. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator or use of a chemical fume hood is recommended, especially when handling the powder. | To prevent inhalation of dust particles which may cause respiratory irritation. |
Note: No specific quantitative data, such as glove breakthrough times, for this compound was found. Standard laboratory-grade chemical resistant gloves are recommended.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, designed to minimize exposure and prevent contamination.
Experimental Protocol: General Procedure for Handling Powdered this compound
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood.
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary equipment (spatulas, weighing paper, vials, etc.) before handling the compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, followed by safety goggles with side-shields.
-
Don chemical-resistant gloves. Ensure gloves are inspected for any tears or holes before use.
-
-
Handling and Weighing the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or other ventilated enclosure to avoid dust and aerosol formation.
-
Use appropriate tools (e.g., chemical-resistant spatula) to handle the powder.
-
If weighing, use an analytical balance inside the ventilated enclosure or use a filtered balance enclosure.
-
Keep the container with this compound closed when not in use.
-
-
Post-Handling Procedures:
-
Clean all equipment and the work surface thoroughly after use.
-
Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Dispose of in a clearly labeled, sealed container according to your institution's hazardous waste disposal procedures. |
| Contaminated Labware (e.g., vials, pipette tips) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Place in a sealed bag and dispose of as solid chemical waste. |
| Empty Containers | If not acutely hazardous, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. The empty, rinsed container can then be disposed of in the regular trash after defacing the label. Always follow institutional policies. |
Disclaimer: This information is provided as a general guide and is based on data for a structurally similar compound. Always consult your institution's specific safety protocols and the most current safety data available before handling any chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
